Entospletinib
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSNFMDVXXHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317670 | |
| Record name | Entospletinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229208-44-9 | |
| Record name | Entospletinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entospletinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entospletinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entospletinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENTOSPLETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Entospletinib in B-Cell Malignancies
Executive Summary
This compound (formerly GS-9973) is an orally bioavailable, selective, and potent small-molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and other Non-Hodgkin Lymphomas (NHL), malignant cells are dependent on constitutive or ligand-induced BCR signaling for their proliferation, survival, and interaction with the microenvironment.[6][7] By competitively inhibiting the ATP-binding site of SYK, this compound effectively abrogates this signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in malignant B-cells.[6][8] This document provides a comprehensive overview of the molecular mechanism, pharmacodynamics, clinical efficacy, and resistance pathways associated with this compound in the context of B-cell cancers.
The Role of SYK in B-Cell Receptor (BCR) Signaling
The B-cell receptor signaling pathway is essential for the development, maturation, and function of normal B-cells.[5] In various B-cell malignancies, this pathway is hijacked to provide continuous pro-survival and proliferative signals.[7] The signaling cascade is initiated upon antigen binding to the BCR, which leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα (CD79a) and Igβ (CD79b) subunits by Src-family kinases like LYN.[5][9]
Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK, leading to SYK's recruitment to the BCR complex and its subsequent activation through autophosphorylation.[4] Activated SYK then phosphorylates a multitude of downstream substrates, including B-cell Linker protein (BLNK) and Bruton's Tyrosine Kinase (BTK), initiating signaling cascades that involve Phosphoinositide 3-Kinase (PI3K), Phospholipase C gamma 2 (PLCγ2), and the MAPK/ERK pathway.[8][9] These pathways collectively drive transcription of genes that promote cell survival, proliferation, and differentiation.[4][10]
Core Mechanism of Action of this compound
This compound functions as an adenosine triphosphate (ATP) competitive inhibitor of SYK.[6] By binding to the ATP pocket of the SYK kinase domain, it prevents the phosphorylation of SYK's downstream targets, thereby blocking the entire BCR signaling cascade. This inhibition suppresses vital cellular processes in malignant B-cells, including proliferation and survival, ultimately leading to apoptosis.[8]
Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.
Pharmacodynamics and Selectivity
This compound is a highly selective inhibitor of SYK. Kinase profiling studies have demonstrated its high affinity for SYK with minimal off-target effects on other kinases, which is an improvement over first-generation SYK inhibitors like fostamatinib (R406).[6][7][11]
| Parameter | Value | Reference |
| Target | Spleen Tyrosine Kinase (SYK) | [2] |
| Mechanism | ATP-competitive inhibitor | [6] |
| IC₅₀ | 7.7 nM | [3] |
| Dissociation Constant (Kd) | 7.6 nM | [6][7] |
| Selectivity Profile | Highly selective for SYK. Only one other kinase with Kd < 100 nM in a broad panel screen. | [7] |
Table 1: Pharmacodynamic and Selectivity Profile of this compound.
Clinical Efficacy in B-Cell Malignancies
This compound has been evaluated in Phase 2 clinical trials across a range of relapsed or refractory B-cell malignancies. Its activity varies by disease type, with more pronounced efficacy observed in CLL/SLL compared to more aggressive lymphomas like DLBCL.
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
In patients with relapsed or refractory CLL/SLL, this compound monotherapy demonstrated significant clinical activity.
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 57% - 61% (all Partial Responses) | [1][11] |
| Progression-Free Survival (PFS) at 24 weeks | 69% | [1] |
| Median PFS | 13.8 - 19.3 months | [1][12] |
| Nodal Response (≥50% reduction) | 73% | [1] |
| Median Duration of Response | 19.0 months | [1] |
Table 2: Clinical Efficacy of this compound Monotherapy in CLL/SLL.
When combined with the anti-CD20 antibody obinutuzumab in R/R CLL patients, the efficacy was enhanced.[12]
| Metric (this compound + Obinutuzumab) | Value (at RP2D of 400mg) | Reference |
| Overall Response Rate (ORR) | 82.4% | [12] |
| Complete Response (CR) | 17.6% (2 with uMRD) | [12] |
| Partial Response (PR) | 64.7% | [12] |
| Estimated 2-year Event-Free Survival (EFS) | 64% | [12] |
Table 3: Clinical Efficacy of this compound with Obinutuzumab in CLL.
Diffuse Large B-Cell Lymphoma (DLBCL)
This compound monotherapy showed limited activity in patients with advanced, relapsed DLBCL.[6]
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 0% (No CR or PR) | [6] |
| Stable Disease | 12% | [6] |
| Progressive Disease | 60% | [6] |
| Median PFS | 1.5 months | [6] |
| Tumor Burden Reduction (any) | 22% of evaluable patients | [6] |
Table 4: Clinical Efficacy of this compound Monotherapy in DLBCL.
Other Indolent Non-Hodgkin Lymphomas (iNHL)
In a cohort of patients with various iNHLs, this compound demonstrated clinical activity.
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 13.0% (1 CR, 7 PR) | [11] |
| Median PFS | 5.5 months | [11] |
Table 5: Clinical Efficacy of this compound Monotherapy in iNHL.
Mechanisms of Resistance
Resistance to targeted therapies is a significant clinical challenge. For SYK inhibitors like this compound, a primary mechanism of both innate and acquired resistance is the activation of the RAS/MAPK/ERK signaling pathway, which can bypass the block on BCR signaling.[13][14]
Studies in Acute Myeloid Leukemia (AML), which also can depend on SYK signaling, have provided key insights.[14]
-
Genetic Alterations: Activating mutations in genes of the RAS pathway (NRAS, KRAS) or upstream regulators like PTPN11 are associated with innate resistance to this compound.[13]
-
Pathway Upregulation: Overexpression of RAS pathway genes can confer acquired resistance.[14]
-
Overcoming Resistance: Preclinical models show that combining this compound with a MEK inhibitor (e.g., PD0325901) can re-sensitize resistant cells to SYK inhibition, suggesting a potential therapeutic strategy to overcome resistance.[13][14]
Caption: RAS/MAPK pathway activation as a bypass mechanism conferring resistance to this compound.
Key Experimental Protocols
SYK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies SYK activity by measuring the amount of ADP produced during the kinase reaction.
-
Objective: To determine the IC₅₀ of this compound against SYK.
-
Principle: The ADP-Glo™ system is a luminescent assay that measures ADP production. After the kinase reaction, remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[15][16]
-
Methodology:
-
Reaction Setup: In a 384-well plate, incubate recombinant human SYK enzyme with varying concentrations of this compound (or DMSO vehicle control) in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) for 15 minutes at room temperature.[15][17]
-
Initiation: Start the kinase reaction by adding a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (at a concentration near the Km for SYK). Incubate for 60 minutes at 27-30°C.[15][17]
-
ATP Depletion: Terminate the reaction by adding ADP-Glo™ Reagent. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP-to-ATP Conversion: Add Kinase Detection Reagent, which contains the enzyme and substrate necessary to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.[16]
-
Detection: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
Analysis: Plot the luminescence signal against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability and Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of B-cell malignancy cell lines.
-
Principle: Assays like MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells.
-
Methodology:
-
Cell Plating: Seed B-cell lymphoma/leukemia cell lines (e.g., NALM-6, SEM) in 96-well plates at an appropriate density.[18]
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's protocol.
-
Detection: After a final incubation, measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) with a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot cell viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. Syk Inhibitor this compound Monotherapy in CLL/SLL: Phase 2 Trial Results - Conference Correspondent [conference-correspondent.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and obinutuzumab in patients with relapsed/refractory chronic lymphocytic leukemia and B-cell malignancies | Haematologica [haematologica.org]
- 13. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 16. promega.com [promega.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Entospletinib: A Deep Dive into its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entospletinib (GS-9973) is an orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells.[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, Syk has emerged as a promising therapeutic target for a range of B-cell malignancies and autoimmune disorders.[2][4] This technical guide provides an in-depth analysis of this compound's target profile, its remarkable kinase selectivity, and the experimental methodologies used to characterize its activity.
Target Profile: Potent and Selective Inhibition of Syk
This compound is an ATP-competitive inhibitor of Syk, potently disrupting its kinase activity.[4] In cell-free assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 7.7 nM against Syk.[2][5] Further characterization of its binding affinity reveals a dissociation constant (Kd) of 7.6 nM .[4][6]
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to undesirable toxicities and limit the therapeutic window. This compound has been engineered for high selectivity for Syk, a feature that distinguishes it from other Syk inhibitors like Fostamatinib (the prodrug of R406).[6]
Kinase Selectivity Profile
A comprehensive kinase panel screening is essential to understand the selectivity of an inhibitor. This compound has been profiled against a broad panel of kinases, demonstrating a highly selective inhibition profile. The following tables summarize the available quantitative data on this compound's kinase selectivity.
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase Target | Parameter | Value (nM) | Fold Selectivity vs. Syk (Kd) |
| Syk | IC50 | 7.7 | - |
| Syk | Kd | 7.6 - 10.5 | 1 |
| TNK1 | Kd | 86 | ~8-11 |
Data compiled from multiple sources. The range for Syk Kd reflects values reported in different studies.[6][7]
Table 2: Cellular Selectivity of this compound
| Kinase Target | Cellular Activity | Fold Selectivity vs. Syk |
| Syk | Potent Inhibition | 1 |
| Flt3 | 13 to >1000-fold less sensitive than Syk | >13 |
| Jak2 | 13 to >1000-fold less sensitive than Syk | >13 |
| c-Kit | 13 to >1000-fold less sensitive than Syk | >13 |
| KDR | 13 to >1000-fold less sensitive than Syk | >13 |
| Ret | 13 to >1000-fold less sensitive than Syk | >13 |
This data is based on target protein phosphorylation or functional responses in cellular assays.[2]
A broad kinase panel screening using the KINOMEscan platform revealed that besides Syk, only Tyrosine Kinase Non-Receptor 1 (TNK1) had a dissociation constant (Kd) of less than 100 nM for this compound.[6] This highlights the exceptional selectivity of this compound. In contrast, the active metabolite of Fostamatinib, R406, was found to inhibit 79 kinases with a Kd of less than 100 nM.[6]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the Syk signaling cascade, which is pivotal for the activation, proliferation, and survival of B-cells.[4] Upon antigen binding to the B-cell receptor (BCR), Syk is recruited and activated, initiating a downstream signaling cascade that involves multiple effector molecules. By blocking the ATP-binding site of Syk, this compound prevents the phosphorylation of downstream substrates, thereby abrogating the entire signaling pathway.
Experimental Protocols
The characterization of this compound's activity and selectivity relies on a series of well-defined in vitro and cellular assays. Below are the detailed methodologies for key experiments.
In Vitro Syk Kinase Assay (LANCE-based)
This assay quantifies the enzymatic activity of Syk and the inhibitory potential of compounds like this compound in a cell-free system.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by Syk.
-
Materials:
-
Recombinant full-length baculovirus-expressed Syk kinase.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 0.01% casein, 0.01% Triton X-100.
-
Substrate: Promega PTK biotinylated peptide substrate 1.
-
ATP.
-
This compound (or other test compounds) at various concentrations.
-
Stop Solution: 30 mM EDTA.
-
Detection Reagents: Streptavidin-Allophycocyanin (SA-APC) and a europium-labeled anti-phosphotyrosine antibody (e.g., PT66).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the Syk enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the EDTA-containing stop solution.
-
Add the detection reagents (SA-APC and anti-phosphotyrosine antibody).
-
Incubate in the dark to allow for binding.
-
Read the plate on a suitable TR-FRET plate reader (e.g., PerkinElmer Envision).
-
Calculate the ratio of the fluorescence signals and determine the IC50 values using a four-parameter logistic fit.
-
Cellular Phospho-Syk (pSyk) Assay
This assay measures the inhibition of Syk phosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.
-
Principle: Flow cytometry is used to quantify the levels of phosphorylated Syk (pSyk) in cells following stimulation and treatment with an inhibitor.
-
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cell stimulation agent (e.g., anti-IgM antibody for B-cells).
-
This compound at various concentrations.
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm).
-
Fluorescently labeled anti-pSyk antibody.
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate whole blood or isolated cells with varying concentrations of this compound.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce Syk phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-pSyk antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of pSyk staining in the target cell population.
-
Calculate the percent inhibition of Syk phosphorylation relative to the vehicle-treated control and determine the EC50 value.
-
Cell Proliferation Assay (e.g., in MV-4-11 cells)
This assay assesses the functional consequence of Syk inhibition on the proliferation of cancer cell lines that are dependent on Syk signaling.
-
Principle: A colorimetric or fluorometric method is used to measure the number of viable cells after a period of incubation with the test compound.
-
Materials:
-
MV-4-11 cell line (or other relevant cell line).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound at various concentrations.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
96-well microplates.
-
Plate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Experimental and Drug Discovery Workflow
The discovery and development of a targeted kinase inhibitor like this compound follows a structured workflow, from initial screening to preclinical and clinical evaluation.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 6. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Entospletinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entospletinib (GS-9973) is a potent and selective second-generation inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in the signaling pathways of various immune cells.[1][2] Initially developed for hematological malignancies, a growing body of preclinical evidence highlights its significant anti-inflammatory properties, suggesting its therapeutic potential in a range of inflammatory and autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key preclinical findings in various disease models, and outlining the experimental protocols used to elucidate its efficacy.
Introduction to this compound and Spleen Tyrosine Kinase (Syk)
This compound is an orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Syk.[3] Syk is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[4] It plays a crucial role in transducing signals from a variety of cell surface receptors, such as B-cell receptors (BCRs), Fc receptors, and integrins, thereby initiating downstream signaling cascades that lead to cellular activation, proliferation, and the production of inflammatory mediators.[4][5] By inhibiting Syk, this compound effectively dampens these inflammatory responses at a key upstream checkpoint.
Mechanism of Action: Inhibition of the Syk Signaling Pathway
Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the intracellular domains of receptors. This binding leads to the autophosphorylation and activation of Syk, which then phosphorylates a host of downstream effector molecules, including phospholipase Cγ (PLCγ), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinase (PI3K).[4] This cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[6] this compound, by binding to the ATP-binding pocket of Syk, prevents its phosphorylation and activation, thereby blocking this entire signaling cascade.
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
| Parameter | Cell Type/Model | IC50/EC50 | Reference |
| Syk Inhibition | Biochemical Assay | 7.7 nM | [7] |
| BCR-mediated B-cell Activation | Ramos cells | 2 nM | [8] |
| Cell Proliferation | MV-4-11 cells | 327 nM | [8] |
| TF-1 cells | 453 nM | [8] | |
| Bone marrow cells | 582 nM | [7] |
| Disease Model | Key Outcome | Treatment Group | Control Group | % Reduction/Improvement | Reference |
| Acute Kidney Injury (IRI Model) | Renal Fibrosis (Day 14) | 3.96% ± 1.05% | 13.00% ± 1.51% | ~70% | [6] |
| Kidney Weight Reduction | ~20% | ~40% | ~50% | [9] | |
| Cherubism (Sh3bp2KI/KI Mouse) | Serum TNF-α | Reduced | Elevated | Significant Reduction | [10] |
| Inflammatory Infiltrates (Lung & Liver) | Significantly Reduced | Present | - | [10] | |
| Autoimmune Arthritis (CIA Model) | Ankle Inflammation | Significantly Inhibited | Present | - | [7] |
| Pannus Formation, Cartilage Damage, Bone Resorption | Inhibited | Present | ED50: 1.2-3.9 mg/kg | [7] | |
| Autoimmune Arthritis (K/BxN Serum Transfer) | Joint Inflammation (Clinical Score) | Massively Reduced | Severe | Significant Reduction | [11] |
| Ankle Thickening | Massively Reduced | Increased | Significant Reduction | [11] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the anti-inflammatory properties of this compound.
Animal Models
-
Model: Unilateral renal ischemia-reperfusion injury (IRI) in mice.[6]
-
Procedure:
-
Anesthetize mice and perform a flank incision to expose the left kidney.
-
Occlude the renal pedicle with a non-traumatic microvascular clamp for a specified period (e.g., 30 minutes) to induce ischemia.
-
Remove the clamp to allow reperfusion.
-
Suture the incision and provide postoperative care.
-
-
This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle (DMSO) via intraperitoneal injection 30 minutes prior to IRI and at specified intervals post-surgery.[6]
-
Analysis: Harvest kidneys at various time points (e.g., 1, 7, and 14 days) for histological analysis (PAS and Masson's trichrome staining), flow cytometry, and single-cell RNA sequencing.[6][9]
-
Model: Homozygous knock-in (KI) mice (Sh3bp2KI/KI) on a C57BL/6 background, which spontaneously develop systemic macrophage inflammation.[10][12]
-
Procedure:
-
Breed and genotype mice to obtain Sh3bp2KI/KI and wild-type littermate controls.
-
Monitor mice for the development of cherubism-related phenotypes (e.g., facial swelling).
-
-
This compound Administration: Administer this compound (e.g., 100 mg/kg) or DMSO via intraperitoneal injection daily for a specified duration (e.g., 6 weeks), starting at 10 weeks of age.[12]
-
Analysis: Perform histomorphometric analysis of lung and liver tissue for inflammatory infiltrates, measure serum TNF-α levels by ELISA, and conduct micro-computed tomography (μCT) analysis of mandibles, calvariae, and joints to assess bone erosion.[10]
-
Model: Induction of inflammatory arthritis in naive mice by the transfer of serum from K/BxN transgenic mice.[13][14]
-
Procedure:
-
Collect serum from arthritic K/BxN mice.
-
Inject naive recipient mice (e.g., C57BL/6) intraperitoneally with K/BxN serum on days 0 and 2 to induce arthritis.[14]
-
-
This compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally twice daily throughout the course of the experiment.[8]
-
Analysis: Monitor clinical signs of arthritis daily, including ankle thickness and a clinical score.[13] At the end of the study, collect joint tissue for histological analysis and measure serum cytokine levels.
Cellular and Molecular Assays
-
Objective: To quantify and phenotype immune cell populations in the kidney.[6]
-
Protocol:
-
Perfuse kidneys with PBS to remove circulating blood cells.
-
Mince the kidney tissue and digest with a cocktail of collagenase and DNase I.
-
Prepare a single-cell suspension by passing the digested tissue through a cell strainer.
-
Perform red blood cell lysis.
-
Stain cells with a panel of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80). A typical gating strategy is shown in the supplementary materials of the cited reference.[15]
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
-
Objective: To characterize the transcriptomic profiles of individual cells within the kidney to understand the effects of this compound on gene expression.[6][11][16][17][18]
-
Protocol:
-
Prepare a single-cell suspension from kidney tissue as described for flow cytometry.
-
Enrich for specific cell populations if necessary.
-
Perform single-cell capture, lysis, reverse transcription, and library preparation using a commercial platform (e.g., 10x Genomics Chromium).
-
Sequence the libraries on a high-throughput sequencer.
-
Perform bioinformatic analysis, including cell clustering, differential gene expression analysis, and pathway analysis.
-
-
Objective: To assess the effect of this compound on neutrophil functions such as oxidative burst and degranulation.[19][20]
-
Oxidative Burst (ROS Production):
-
Isolate neutrophils from whole blood.
-
Pre-incubate neutrophils with this compound or vehicle.
-
Stimulate neutrophils with an agonist (e.g., fMLP, PMA, or immune complexes).
-
Measure reactive oxygen species (ROS) production using a fluorescent probe (e.g., dihydrorhodamine 123).
-
-
Degranulation (CD62L Shedding):
-
Isolate neutrophils and pre-incubate with this compound or vehicle.
-
Stimulate neutrophils.
-
Stain for the surface expression of L-selectin (CD62L) and analyze by flow cytometry. A decrease in CD62L indicates degranulation.
-
-
Objective: To determine the effect of this compound on macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[6][21][22]
-
Protocol:
-
Isolate monocytes from peripheral blood and differentiate them into macrophages using M-CSF.
-
Polarize macrophages towards an M1 phenotype using LPS and IFN-γ, or an M2 phenotype using IL-4 and IL-13, in the presence or absence of this compound.
-
Analyze macrophage phenotype by:
-
Flow cytometry: Staining for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
ELISA/qRT-PCR: Measuring the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10, Arg1) cytokines and genes.
-
-
Conclusion
This compound demonstrates robust anti-inflammatory properties across a range of preclinical models of inflammatory and autoimmune diseases. Its targeted inhibition of Syk provides a potent mechanism to suppress the activation of multiple immune cell lineages and their production of inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound for inflammatory conditions. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for patients.
References
- 1. JCI Insight - The spleen tyrosine kinase inhibitor this compound resolves inflammation to promote repair following acute kidney injury [insight.jci.org]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The spleen tyrosine kinase inhibitor this compound resolves inflammation to promote repair following acute kidney injury [insight.jci.org]
- 6. The spleen tyrosine kinase inhibitor this compound resolves inflammation to promote repair following acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYK spleen associated tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Current Methodological Challenges of Single-Cell and Single-Nucleus RNA-Sequencing in Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Single-cell RNA sequencing for the study of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Serotonin skews human macrophage polarization through HTR2B and HTR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Entospletinib: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entospletinib (GS-9973) is an orally bioavailable, selective small-molecule inhibitor of spleen tyrosine kinase (Syk), a crucial mediator of signal transduction in various immune cells.[1][2][3] By targeting the B-cell receptor (BCR) signaling pathway, this compound has demonstrated potential therapeutic value in the treatment of hematological malignancies and certain inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key preclinical and clinical findings.
Molecular Structure and Chemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine.[2][5] Its chemical structure is characterized by a central imidazo[1,2-a]pyrazine core linked to an indazole and a morpholinophenyl group.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁N₇O | [2][6] |
| Molecular Weight | 411.46 g/mol | [1][6] |
| CAS Number | 1229208-44-9 | [2][5] |
| IUPAC Name | 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | [2][5] |
| SMILES | C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | [2] |
| Appearance | White to off-white solid | [7] |
| Melting Point | >250 °C | [8] |
| Solubility | DMSO: up to 82 mg/mL | [5] |
Mechanism of Action: Inhibition of the Syk Signaling Pathway
This compound functions as a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, most notably the B-cell receptor (BCR).[9][10] The BCR signaling cascade is essential for the development, activation, proliferation, and survival of B-cells.[6][11]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the associated Igα (CD79a) and Igβ (CD79b) proteins by Src-family kinases.[11][12] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation through phosphorylation.[11][13]
Activated Syk then phosphorylates downstream adaptor proteins and enzymes, including BLNK, PLCγ2, and Vav, initiating a cascade of signaling events that ultimately lead to the activation of transcription factors such as NF-κB and MAPK.[6][12] These transcription factors drive the expression of genes involved in B-cell proliferation, differentiation, and survival.[6]
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Syk, preventing its phosphorylation and activation.[7][9] This blockade of Syk activity effectively abrogates the downstream signaling cascade, leading to an inhibition of B-cell activation, proliferation, and survival.[9][12] This mechanism of action provides the rationale for its investigation in B-cell malignancies where BCR signaling is often constitutively active.[9]
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. This compound monotherapy in patients with relapsed or refractory chronic lymphocytic leukemia previously treated with B-cell receptor inhibitors: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Syk Inhibitor this compound Monotherapy in CLL/SLL: Phase 2 Trial Results - Conference Correspondent [conference-correspondent.com]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Entospletinib in Hematological Cancers: An In-depth Technical Guide to Early-Stage Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entospletinib (GS-9973) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical component of B-cell receptor (BCR) signaling, a pathway frequently dysregulated in B-cell malignancies.[2][3] By targeting Syk, this compound aims to disrupt the signaling cascades that promote the proliferation and survival of malignant B-cells.[4] This technical guide provides a comprehensive overview of the early-stage clinical trial results for this compound in a range of hematological cancers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
This compound functions as an adenosine triphosphate (ATP) competitive inhibitor of Syk.[5][6] In malignant B-cells, constitutive activation of the BCR signaling pathway is a common oncogenic driver. Upon antigen binding to the BCR, Syk is recruited and activated, leading to the phosphorylation of downstream signaling molecules. This cascade ultimately promotes cell survival and proliferation.[3] this compound's inhibition of Syk blocks these downstream effects, including the activation of Bruton tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), thereby suppressing malignant cell proliferation and inducing apoptosis.[4][7]
Caption: Mechanism of action of this compound in the BCR signaling pathway.
Phase II Clinical Trial in B-Cell Malignancies (NCT01799889)
An open-label, multicenter Phase II study evaluated the efficacy and safety of this compound in patients with various relapsed or refractory B-cell malignancies.[8]
Experimental Protocol
-
Study Design: This was a phase 2, open-label, single-agent study with separate cohorts for different hematological malignancies.[6][9]
-
Patient Population: The study enrolled adult patients (≥18 years) with a documented diagnosis of relapsed or refractory Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), other indolent Non-Hodgkin Lymphomas (iNHL) including Lymphoplasmacytoid Lymphoma/Waldenström Macroglobulinemia (LPL/WM), Small Lymphocytic Lymphoma (SLL), and Marginal Zone Lymphoma (MZL), Mantle Cell Lymphoma (MCL), or Diffuse Large B-cell Lymphoma (DLBCL).[8][9] All patients had received prior therapy and required treatment for progressive disease.[9]
-
Treatment: The starting dose of this compound was 800 mg administered orally twice daily (BID) in 28-day cycles.[9][10] For certain CLL cohorts added by amendment, a 400mg BID dose was used.[11]
-
Endpoints: The primary endpoint varied by cohort. For CLL, it was the progression-free survival (PFS) rate at 24 weeks.[12] For MCL, the primary endpoint was the PFS rate at 16 weeks, and for FL, LPL/WM, and MZL, it was the PFS rate at 24 weeks.[10] Secondary endpoints included overall response rate (ORR), duration of response (DOR), and safety.[13]
-
Response Assessment: Tumor response was assessed by an Independent Review Committee (IRC) at weeks 8, 16, 24, and then every 12 weeks.[14][15] Response criteria were based on the International Workshop on CLL (iwCLL) guidelines for CLL and the Cheson 2007 criteria for lymphomas.[14]
Caption: Experimental workflow for the Phase II trial NCT01799889.
Efficacy and Safety Data
The efficacy of this compound monotherapy varied across the different subtypes of hematological malignancies.
| Indication | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | PFS Rate (Timepoint) | Reference |
| CLL | 41 | 61.0% | 13.8 months | 70.1% (24 weeks) | [12] |
| DLBCL | 43 | 0% | 1.5 months | 3.6% (16 weeks) | [5] |
| FL | 41 | 17.1% | 5.7 months | 51.5% (24 weeks) | [10] |
| LPL/WM | 17 | 35.3% (24% ORR reported in another abstract) | 10.9 months | 69.8% (24 weeks) | [10][15] |
| MZL | 17 | 11.8% | 5.5 months | 46.2% (24 weeks) | [10] |
| MCL | 39 | 15% | 5.6 months | 66% (16 weeks) |
Note: ORR for LPL/WM includes minor responses in one source.
The safety profile of this compound was generally manageable, though adverse events were common.
| Adverse Event Profile (All Cohorts, N=186) | Percentage | Reference |
| Any Grade Treatment-Emergent AEs | 99% | [10] |
| Grade ≥3 Treatment-Emergent AEs | 65-82% (across cohorts) | [10] |
| Serious Adverse Events (SAEs) | 29.0% | [12] |
| Most Common Any Grade AEs | Fatigue, Nausea, Diarrhea | [10] |
| Common Grade 3/4 Laboratory Abnormalities | Neutropenia (14.5%), ALT/AST elevations (13.4%) | [12] |
| Treatment Discontinuation due to AEs | 8-29% (across cohorts) | [10] |
Phase Ib/II Clinical Trial in Acute Myeloid Leukemia (NCT02343939)
This study evaluated this compound as a monotherapy and in combination with standard chemotherapy in patients with AML.[16]
Experimental Protocol
-
Study Design: A Phase 1b/2, open-label, multicenter study. The trial included different groups: Group A (combination with induction chemotherapy), Group B (combination with a hypomethylating agent), and Group C (monotherapy for relapsed/refractory AML).[17][18]
-
Patient Population: Adults with newly diagnosed or relapsed/refractory AML. Specific cohorts focused on patients with MLL rearrangements or high HOXA9/MEIS1 expression.[17]
-
Treatment:
-
Endpoints: The primary endpoints were safety and tolerability in the dose-escalation phase and complete remission (CR) rate in the expansion phase.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open-label phase 2 trial of this compound in indolent non-Hodgkin lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paper: Clinical Activity of this compound (GS-9973), a Selective Syk Inhibitor, in Patients with CLL Previously Treated with an Inhibitor of B-Cell Receptor Pathway Signaling [ash.confex.com]
- 12. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study finds this compound has limited activity in patients with R/R DLBCL [lymphomahub.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase 1b/2 Study of this compound (GS-9973) Monotherapy and in Combination with Chemotherapy in Patients with Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Entospletinib: In Vitro Cell Viability Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entospletinib (GS-9973) is an orally bioavailable, selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently overactive in various B-cell malignancies.[2] By inhibiting Syk, this compound disrupts downstream signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.[2] These application notes provide detailed protocols for in vitro assays to assess the effect of this compound on cell viability and outline its mechanism of action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by different in vitro assays.
| Cell Line | Assay Type | IC50 Value | Reference |
| Syk (cell-free) | Kinase Assay | 7.7 nM | [1][2] |
| Ramos | Functional Assay (BCR-mediated BLNK phosphorylation) | 0.026 µM | |
| MV-4-11 | Proliferation Assay | 0.327 µM | |
| C57BL/6 mouse bone marrow | Cytotoxicity Assay | 0.582 µM |
Signaling Pathway
This compound targets Syk, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Syk initiates a signaling cascade involving downstream effectors such as PI3K and BTK, which ultimately promotes cell proliferation and survival. This compound's inhibition of Syk blocks these downstream signals, leading to decreased proliferation and increased apoptosis in B-cell malignancies.
Caption: this compound's mechanism of action in the BCR signaling pathway.
Experimental Protocols
Cell Viability Assays
a) CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Prepare opaque-walled 96-well plates with mammalian cells in 100 µL of culture medium per well.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Add various concentrations of this compound to the experimental wells.
-
Incubate the plates according to the specific experimental protocol.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Record the luminescence using a luminometer.
b) WST-1 Cell Viability Assay
This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.[4]
Experimental Workflow:
Caption: Workflow for the WST-1 cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 0.1-5 x 10^4 cells/well in a final volume of 100 µL of culture medium.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate for 24-96 hours in a humidified incubator at 37°C with 5% CO2.[5]
-
Add 10 µL of WST-1 reagent to each well.[4]
-
Incubate the plate for 0.5-4 hours at 37°C.[4]
-
Gently shake the plate for 1 minute.[4]
-
Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.[4]
Apoptosis Assay
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[6][7]
Experimental Workflow:
Caption: Workflow for the Annexin V and PI apoptosis assay.
Protocol:
-
Seed 1 x 10^6 cells and treat with the desired concentrations of this compound.[6]
-
Harvest the cells and wash them twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each 100 µL of cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting can be used to analyze the expression levels of key proteins in the Syk signaling pathway following treatment with this compound.[9]
Protocol:
-
Culture and seed NCI-H460 and NCI-H460/MX20 cells in T25 flasks (1 million cells/flask).[9]
-
The following day, add 3 µM of this compound and incubate for 24, 48, and 72 hours.[9]
-
Prepare cell lysates using a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS).[9]
-
Determine protein concentration using a standard protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Syk, p-Syk, GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 2 hours at room temperature.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. The Spleen Tyrosine Kinase Inhibitor, this compound (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy of Entospletinib in a Rat Collagen-Induced Arthritis Model
For Research Use Only.
Abstract
These application notes provide a detailed protocol for evaluating the efficacy of Entospletinib, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in a rat model of collagen-induced arthritis (CIA). This model is a well-established preclinical tool for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.[1][2][3] Included are methodologies for arthritis induction, therapeutic administration of this compound, and comprehensive assessment of disease progression through clinical scoring, paw volume measurements, and cytokine analysis. Additionally, this document presents the theoretical impact of this compound on the Syk signaling pathway, a critical component in the inflammatory cascade of rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction.[3] The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model as it shares many pathological and immunological features with human RA.[4] The induction of CIA involves immunization with type II collagen, leading to a robust inflammatory response targeting the joints.[4]
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5] Its involvement in B-cell receptor, Fc receptor, and integrin signaling makes it a compelling target for therapeutic intervention in autoimmune diseases like RA.[6] this compound is a second-generation, selective Syk inhibitor.[6] Preclinical studies in mouse models of autoimmune arthritis have demonstrated that this compound can dose-dependently ameliorate the macroscopic signs of joint inflammation, reduce neutrophil accumulation, and lower local cytokine levels.[6][7] This document outlines the protocols to assess the efficacy of this compound in the rat CIA model.
Signaling Pathway of Syk in Rheumatoid Arthritis
Syk is a key mediator in the signaling cascades of both adaptive and innate immune cells. In the context of rheumatoid arthritis, its activation, particularly through Fc receptors on macrophages and mast cells, and the B-cell receptor on B cells, leads to the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory environment within the synovium and subsequent joint damage. This compound, by selectively inhibiting Syk, is hypothesized to disrupt these downstream signaling events, thereby reducing the inflammatory response.
Caption: Syk signaling pathway in immune cells and the inhibitory action of this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in susceptible rat strains using an emulsion of type II collagen and an adjuvant.
-
Animals: Female Lewis or Wistar rats, 7-8 weeks old, are commonly used.[8]
-
Reagents:
-
Bovine or Porcine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
-
Procedure:
-
Prepare the collagen emulsion by mixing equal volumes of the Type II Collagen solution and IFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed.
-
On Day 0, immunize each rat with 200 µL of the emulsion via subcutaneous injection at the base of the tail.[8]
-
On Day 7, administer a booster injection of 100 µL of the same collagen-IFA emulsion subcutaneously at a different site near the base of the tail.[8][9]
-
Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 11 and 14 post-primary immunization.[1][2]
-
This compound Administration
This compound can be administered prophylactically or therapeutically to assess its preventative or treatment effects.
-
Dosing Paradigms:
-
Prophylactic: Begin dosing on Day 0 (day of primary immunization) and continue until the end of the study.
-
Semi-Established: Start dosing on Day 7 (day of booster immunization) and continue until the end of the study.
-
Therapeutic: Initiate dosing upon the first appearance of clinical signs of arthritis (e.g., around Day 11-13) and continue until the end of the study.[1]
-
-
Route of Administration: Oral gavage (PO) is a common route for this compound. Other routes such as subcutaneous (SC), intraperitoneal (IP), or intravenous (IV) can also be used depending on the formulation and experimental design.[1]
-
Vehicle Control: A vehicle control group (e.g., the solvent used to dissolve this compound) must be included in the study design.
Assessment of Arthritis
A multi-faceted approach should be used to evaluate the severity of arthritis.
-
Clinical Scoring:
-
Score each hind paw daily based on a scale of 0-4 for inflammation and swelling.[10]
-
0: Normal, no signs of arthritis.
-
1: Mild, but definite redness and swelling of the ankle or individual digits.
-
2: Moderate redness and swelling of the ankle.
-
3: Severe redness and swelling of the entire paw including digits.
-
4: Maximally inflamed limb with involvement of multiple joints.
-
The maximum score per animal is 8 (sum of both hind paws).
-
-
Paw Volume/Thickness Measurement:
-
Measure the thickness of each hind paw every other day using a digital caliper.
-
The change in paw thickness over time is a quantitative measure of inflammation.
-
-
Histopathological Assessment:
-
At the end of the study, collect the hind paws, fix them in 10% formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
Scoring can be done on a scale of 0-5 for each parameter.[1][2]
-
Cytokine Analysis
Measurement of pro-inflammatory cytokines in the joint tissue provides a molecular readout of inflammation.
-
Sample Collection: At the termination of the experiment, dissect the paw tissue, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenization: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
ELISA: Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue homogenates.[11][12]
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the rat CIA model.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the study.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 12 | Day 14 | Day 16 | Day 18 | Day 20 | Day 22 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Paw Thickness (mm)
| Treatment Group | Day 12 | Day 14 | Day 16 | Day 18 | Day 20 | Day 22 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue (pg/mg protein)
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Naive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a rat model of collagen-induced arthritis. By systematically assessing clinical signs, joint inflammation, and key inflammatory mediators, researchers can gain valuable insights into the therapeutic potential of Syk inhibition for the treatment of rheumatoid arthritis. The provided templates for data organization and visualization of the experimental workflow and signaling pathway are intended to facilitate clear and comprehensive reporting of findings.
References
- 1. Characterization of the Syk-dependent T cell signaling response to an Altered Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. inotiv.com [inotiv.com]
- 4. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conquest.health [conquest.health]
- 6. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]
- 10. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 11. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SYK Pathway Proteins Following Entospletinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entospletinib (GS-9973) is a selective, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR).[] The SYK signaling pathway is a key regulator of cell proliferation, differentiation, and survival in various hematopoietic cells.[2] Dysregulation of this pathway is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases. This compound exerts its therapeutic effect by inhibiting SYK, which in turn modulates the activity of downstream effector proteins. This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound on key proteins within the SYK signaling cascade.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of SYK.[3] By binding to the ATP-binding pocket of the SYK kinase domain, it prevents the phosphorylation and activation of SYK. This blockade of SYK activity interrupts the downstream signaling cascade, affecting the phosphorylation status and activity of key effector molecules such as Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[4] Ultimately, this inhibition of the BCR signaling pathway can suppress malignant cell proliferation and induce apoptosis.[4]
Data Presentation: Quantitative Analysis of SYK Pathway Protein Modulation by this compound
The following tables summarize the quantitative data from Western blot analyses of various precursor B-acute lymphoblastic leukemia (B-ALL) cell lines treated with this compound. The data, derived from densitometric analysis of Western blot bands, illustrates the percentage change in protein expression or phosphorylation relative to untreated controls.
Table 1: Effect of this compound on SYK Pathway Proteins in NALM-6 Cells (Pre-B-ALL)
| Target Protein | Treatment (72h) | Mean % Change vs. Control (± SD) |
| pSYK (Tyr525/526) | 1 µM this compound | -50% (± 15%) |
| pSYK (Y352) | 1 µM this compound | -40% (± 12%) |
| pAKT | 1 µM this compound | -60% (± 18%) |
| pERK | 1 µM this compound | -30% (± 10%) |
| pGSK3β | 1 µM this compound | -70% (± 20%) |
| BCL-6 | 1 µM this compound | -80% (± 22%) |
| pSHP-1 | 1 µM this compound | +40% (± 13%) |
| p4E-BP1 | 1 µM this compound | -50% (± 16%) |
Data adapted from a study on precursor B-ALL cell lines, representing densitometric analysis of Western blots.[3][5]
Table 2: Effect of this compound on SYK Pathway Proteins in SEM Cells (Pro-B-ALL)
| Target Protein | Treatment (72h) | Mean % Change vs. Control (± SD) |
| pSYK (Tyr525/526) | 1 µM this compound | -90% (± 25%) |
| pSYK (Y352) | 1 µM this compound | -85% (± 23%) |
| pAKT | 1 µM this compound | -40% (± 14%) |
| pERK | 1 µM this compound | -60% (± 19%) |
| pGSK3β | 1 µM this compound | -50% (± 15%) |
| p53 | 1 µM this compound | +70% (± 21%) |
Data adapted from a study on precursor B-ALL cell lines, representing densitometric analysis of Western blots.[3][5]
Table 3: Effect of this compound on SYK Pathway Proteins in RS4;11 Cells (Pro-B-ALL)
| Target Protein | Treatment (72h) | Mean % Change vs. Control (± SD) |
| pSYK (Tyr525/526) | 1 µM this compound | -20% (± 8%) |
| pAKT | 1 µM this compound | -15% (± 7%) |
| pERK | 1 µM this compound | -10% (± 5%) |
Data adapted from a study on precursor B-ALL cell lines, representing densitometric analysis of Western blots. This cell line showed limited response to this compound.[3]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture B-ALL cell lines (e.g., NALM-6, SEM, RS4;11) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in T25 flasks.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Following incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
Protocol 2: Protein Extraction
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-15% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is recommended over milk to avoid high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-SYK (Tyr525/526), anti-SYK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-GSK3β, anti-GSK3β, anti-BCL-6, anti-p53, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
Caption: SYK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 2. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Spleen Tyrosine Kinase Inhibitor, this compound (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Entospletinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models for evaluating the in vivo efficacy of Entospletinib, a selective spleen tyrosine kinase (Syk) inhibitor. The protocols detailed below are based on established methodologies for testing kinase inhibitors in hematological malignancies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits spleen tyrosine kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[1][3] By inhibiting Syk, this compound disrupts downstream signaling cascades, leading to the inhibition of B-cell activation, proliferation, migration, and adhesion, ultimately inducing apoptosis in malignant cells.[1] this compound has been investigated in clinical trials for various hematological cancers, including Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[3]
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound's mechanism of action in the BCR signaling pathway.
Animal Models for Efficacy Testing
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models using immunodeficient mice are the most relevant systems for evaluating the in vivo efficacy of this compound in hematological malignancies.
1. Patient-Derived Xenograft (PDX) Models for Acute Lymphoblastic Leukemia (ALL)
PDX models, which involve the engraftment of primary patient tumor cells into immunodeficient mice, closely recapitulate the heterogeneity of human disease.
-
Mouse Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NOD/SCID gamma (NSG) mice are recommended due to their robust support for the engraftment of human hematopoietic cells.
-
Cell Source: Cryopreserved viable leukemia cells from pediatric or adult patients with ALL.
-
Engraftment: Leukemia cells are injected intravenously (IV) into sublethally irradiated (e.g., 250 cGy) NSG mice.
-
Disease Monitoring: Engraftment is monitored by weekly or bi-weekly peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Treatment Initiation: Treatment is typically initiated when the percentage of human CD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%).
2. Cell Line-Derived Xenograft (CDX) Models for Diffuse Large B-cell Lymphoma (DLBCL)
CDX models offer a more standardized and reproducible approach for initial efficacy screening.
-
Mouse Strain: SCID beige mice are a suitable strain for subcutaneous tumor models.
-
Cell Line: SU-DHL-10 is a well-characterized DLBCL cell line that can be used for xenograft studies.[4]
-
Tumor Implantation: SU-DHL-10 cells are implanted subcutaneously in the flank of the mice.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).
Experimental Protocols
Below are detailed protocols for in vivo efficacy studies of this compound.
Protocol 1: Efficacy of this compound in an ALL PDX Model
This protocol describes the evaluation of this compound as a single agent and in combination with standard chemotherapy.
Caption: Experimental workflow for an ALL PDX efficacy study.
Materials:
-
NSG mice (6-8 weeks old)
-
ALL PDX cells
-
This compound formulated in rodent chow (e.g., 0.03%, 0.05%, or 0.07%)[1]
-
Vincristine
-
Sterile PBS
-
Flow cytometry antibodies (anti-human CD45, anti-mouse CD45)
-
Calipers
Procedure:
-
Animal Preparation: Sublethally irradiate NSG mice 24 hours prior to cell injection.
-
Cell Injection: Inject 1 x 10^6 ALL PDX cells in 100 µL of sterile PBS intravenously into each mouse.
-
Engraftment Monitoring: Starting 2 weeks post-injection, perform weekly retro-orbital bleeds to monitor the percentage of human CD45+ cells by flow cytometry.
-
Randomization: Once peripheral blood engraftment reaches 1-5% human CD45+, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (control chow)
-
Group 2: this compound (e.g., 0.05% in chow)
-
Group 3: Vincristine (e.g., 0.5 mg/kg, intraperitoneally, weekly)
-
Group 4: this compound + Vincristine
-
-
Treatment Administration: Provide medicated or control chow ad libitum. Administer Vincristine as per the schedule.
-
Monitoring: Monitor animal health and body weight twice weekly.
-
Endpoint Analysis: At the end of the study (e.g., day 28 or when control animals show signs of advanced disease), euthanize all mice. Harvest bone marrow and spleen to determine leukemia burden by flow cytometry (percentage of human CD45+ cells).
Protocol 2: Efficacy of this compound in a DLBCL CDX Model
This protocol details the evaluation of this compound in a subcutaneous DLBCL xenograft model.
Procedure:
-
Cell Preparation: Culture SU-DHL-10 cells to the logarithmic growth phase.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SU-DHL-10 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each SCID beige mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Treatment Administration: Administer this compound or vehicle by oral gavage daily for the duration of the study (e.g., 21 days).
-
Monitoring: Monitor animal health, body weight, and tumor volume throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
Data Presentation and Analysis
Quantitative data from in vivo efficacy studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in an ALL PDX Model
| Treatment Group | Mean Leukemia Burden in Bone Marrow (%) ± SEM | P-value vs. Vehicle |
| Vehicle | 85.2 ± 5.6 | - |
| This compound | 42.1 ± 7.3 | <0.01 |
| Vincristine | 35.8 ± 6.1 | <0.01 |
| This compound + Vincristine | 15.4 ± 4.9 | <0.001 |
Table 2: Efficacy of this compound in a DLBCL CDX Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day 21 | Percent Tumor Growth Inhibition (%TGI) | P-value vs. Vehicle |
| Vehicle | 1543 ± 210 | - | - |
| This compound (25 mg/kg) | 941 ± 155 | 39% | <0.05 |
| This compound (75/50 mg/kg) | 308 ± 98 | 80% | <0.001 |
Note: The data presented in these tables are representative and should be replaced with actual experimental results.
Conclusion
The described animal models and protocols provide a robust framework for the in vivo evaluation of this compound's efficacy in hematological malignancies. The use of PDX models is particularly valuable for assessing therapeutic response in a setting that mirrors human disease complexity. Careful experimental design, consistent monitoring, and clear data presentation are crucial for obtaining reliable and translatable preclinical results.
References
- 1. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Protocols for preparing Entospletinib stock solutions for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Entospletinib, a selective inhibitor of Spleen Tyrosine Kinase (SYK), in cell culture experiments.
Introduction
This compound (formerly GS-9973) is an orally bioavailable, potent, and selective small-molecule inhibitor of Spleen Tyrosine Kinase (SYK) with an IC50 of 7.7 nM.[1][2][3][4][5] SYK is a crucial cytoplasmic tyrosine kinase involved in signal transduction downstream of various immunoreceptors, most notably the B-cell receptor (BCR).[6][7][8][9] By inhibiting SYK, this compound effectively blocks BCR-mediated signaling, which is critical for the proliferation, survival, and differentiation of B-cells.[9][10] This has made this compound a valuable tool for studying B-cell malignancies and autoimmune diseases.[1][11] this compound has been investigated in clinical trials for various hematological cancers, including chronic lymphocytic leukemia (CLL).[9][10][11]
Mechanism of Action: Inhibition of the SYK Signaling Pathway
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of Ig-α and Ig-β by Src-family kinases. Spleen Tyrosine Kinase (SYK) is then recruited to these phosphorylated ITAMs, leading to its activation.[7][12] Activated SYK phosphorylates downstream adaptor proteins and enzymes, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), propagating the signal.[13] This cascade ultimately results in cellular responses such as proliferation, differentiation, and survival.[9] this compound acts as an ATP-competitive inhibitor of SYK, thereby blocking these downstream signaling events.[9][10]
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Entospletinib Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entospletinib (formerly GS-9973) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively activated in various B-cell malignancies, playing a key role in cell proliferation, survival, and migration.[1][2] this compound's targeted inhibition of Syk makes it a promising therapeutic agent for hematological cancers.[1] Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical oncology research. These models are known to closely mimic the heterogeneity and genetic landscape of the original patient's tumor, providing a more accurate platform for evaluating the efficacy of novel cancer therapies compared to traditional cell line-derived xenografts.[3][4]
This document provides detailed application notes and protocols for the administration of this compound in PDX models, with a particular focus on acute lymphoblastic leukemia (ALL).
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk), with an IC50 of 7.7 nM in cell-free assays.[5][6] In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade. This leads to the recruitment and activation of Syk, which in turn phosphorylates and activates downstream signaling molecules, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K).[7] This cascade ultimately promotes cell proliferation and survival. By inhibiting Syk, this compound effectively blocks this entire downstream signaling pathway, leading to the suppression of tumor cell growth and induction of apoptosis in Syk-dependent malignancies.[2][7]
Diagram of the B-cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits SYK, blocking downstream BCR signaling.
This compound in Patient-Derived Xenograft (PDX) Models
This compound has been evaluated in various PDX models of hematological malignancies, particularly in acute lymphoblastic leukemia (ALL), including models with KMT2A rearrangements, which are associated with a poor prognosis.[8][9][10] These studies have demonstrated the in vivo efficacy of this compound as both a monotherapy and in combination with standard chemotherapy agents.
Data Presentation: Efficacy of this compound in ALL PDX Models
The following tables summarize the quantitative data on the efficacy of this compound in preclinical PDX models.
| PDX Model | Genetic Background | Treatment Group | Primary Endpoint | Result | Reference |
| ALL3103 | KMT2A-MLLT3, RAS wild-type | This compound (0.05% chow) + Vincristine | Leukemia Proliferation | Superior inhibition of ALL proliferation compared to single agents (P<0.001) | [8][9] |
| ALL135MR | KMT2A-MLLT1, RAS wild-type | This compound (0.05% chow) + Vincristine | Leukemia Proliferation | Superior inhibition of ALL proliferation compared to single agents (P<0.05) | [8][9] |
| KMT2A-AFF1 (RAS-wild-type) | KMT2A-AFF1, RAS wild-type | This compound monotherapy | Leukemia Proliferation | Observed in vivo inhibition of leukemia proliferation | [8][10] |
| 142MR | KMT2A-AFF1, NRAS-mutant | This compound monotherapy | Leukemia Burden | No decrease in leukemia burden | [8][10] |
| KMT2A-AFF1 (RAS-mutant) | KMT2A-AFF1, KRAS-mutant | This compound monotherapy | Leukemia Burden | No decrease in leukemia burden | [8][10] |
| KMT2A-AFF1 | KMT2A-AFF1 | This compound + Selumetinib | ALL Proliferation | Superior inhibition of ALL proliferation versus vehicle or monotherapies (p<0.05) | [8][10] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing leukemia PDX models is as follows:
-
Patient Sample Collection: Obtain patient bone marrow or peripheral blood samples with informed consent and Institutional Review Board (IRB) approval.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Animal Model: Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are highly permissive to the engraftment of human hematopoietic cells.
-
Implantation: Inject a specified number of viable tumor cells (e.g., 1-5 x 106 cells) intravenously or subcutaneously into sub-lethally irradiated (e.g., 250 cGy) NSG mice.
-
Engraftment Monitoring: Monitor engraftment by weekly or bi-weekly peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Passaging: Once the primary recipient mice (F1 generation) show significant engraftment, harvest splenocytes or bone marrow cells and serially transplant them into secondary recipients (F2 generation) for cohort expansion.
This compound Administration Protocol
The primary route of administration for this compound in preclinical PDX studies is through formulated rodent chow.
-
Drug Formulation: this compound is provided as a dispersible powder and incorporated into standard rodent chow at specified concentrations, typically ranging from 0.03% to 0.07%.[8]
-
Treatment Initiation: Once PDX-bearing mice show a predetermined level of engraftment (e.g., >1% human CD45+ cells in peripheral blood), randomize them into treatment and control groups.
-
Administration: Provide the this compound-formulated chow ad libitum to the treatment group. The control group receives vehicle chow (placebo).
-
Duration of Treatment: Treatment duration can vary depending on the study design, ranging from short-term pharmacokinetic/pharmacodynamic studies (e.g., 72 hours) to longer-term efficacy studies (e.g., up to 28 days).[8]
-
Combination Therapy (if applicable): For combination studies, the second agent is administered according to its specific protocol. For example, vincristine can be administered intraperitoneally (e.g., 0.1 mg/kg weekly), while the mice are on the this compound or control chow.[8][9]
Monitoring and Efficacy Assessment
-
Animal Health Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and posture.
-
Tumor Burden Monitoring: For leukemia models, monitor the percentage of human CD45+ cells in the peripheral blood weekly via flow cytometry.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (spleen, bone marrow, and peripheral blood) for analysis.
-
Flow Cytometry: Perform multi-color flow cytometry on harvested tissues to quantify the leukemic burden (e.g., percentage of human CD45+CD19+ cells).
-
Immunohistochemistry (IHC): Perform IHC on tissue sections (e.g., spleen and bone marrow) to visualize and quantify leukemic infiltration.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: For PK/PD studies, collect blood samples at various time points after drug administration to measure plasma drug concentrations. Analyze tumor cells for target engagement and downstream signaling inhibition (e.g., phospho-Syk levels) by western blot or phospho-flow cytometry.
Experimental Workflow for this compound Efficacy Study in ALL PDX Models
Caption: Workflow for an in vivo this compound study in PDX models.
Conclusion
This compound demonstrates significant preclinical activity in PDX models of ALL, particularly in those with wild-type RAS signaling. The administration via medicated chow is a well-tolerated and effective method for long-term dosing in these models. The provided protocols offer a framework for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound. Careful consideration of the genetic background of the PDX models is crucial for interpreting the efficacy data, as mutations in downstream pathways, such as RAS, may confer resistance to Syk inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 6. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 10. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for pSYK in Entospletinib-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Entospletinib (GS-9973) is an orally bioavailable, selective small-molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various transmembrane receptors, including the B-cell receptor (BCR) and Fc receptors.[4][5][6] Its activation through phosphorylation (pSYK) is essential for mediating innate and adaptive immunity, and its dysregulation is implicated in B-cell malignancies and autoimmune diseases.[7][8][9]
Consequently, this compound is being evaluated as a therapeutic agent in these conditions.[9][10][11] Immunohistochemistry (IHC) is a powerful method to assess the pharmacodynamic effects of this compound in tissue by visualizing and quantifying the reduction in SYK phosphorylation. These application notes provide a detailed protocol for pSYK IHC staining in formalin-fixed, paraffin-embedded (FFPE) tissues to monitor target inhibition during treatment.[12]
SYK Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of SYK in immunoreceptor signaling. Upon receptor engagement, SYK is recruited and activated via phosphorylation. Activated pSYK then propagates downstream signals through various effectors, leading to cellular responses like proliferation and differentiation. This compound selectively inhibits SYK, blocking these downstream events.[3][13]
Caption: SYK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: pSYK Immunohistochemistry
This protocol details the steps for staining phosphorylated SYK (pSYK) in FFPE tissue sections.
Experimental Workflow Overview
The following diagram outlines the key stages of the IHC procedure, from slide preparation to final analysis.
Caption: Workflow for pSYK immunohistochemical staining.
Detailed Methodology
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in PBS/TBS
-
Primary Antibody: Rabbit anti-phospho-SYK (e.g., Tyr525/526) antibody
-
Detection System: HRP-conjugated anti-rabbit polymer
-
Chromogen: 3,3'-Diaminobenzidine (DAB) kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium
2. Procedure
a. Deparaffinization and Rehydration [14]
-
Bake slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded ethanol series:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
80% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse gently in running tap water for 5 minutes.
b. Antigen Retrieval [15]
-
Place slides in a staining container with 10 mM Citrate Buffer (pH 6.0).
-
Heat the container in a pressure cooker or microwave to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides with wash buffer.
c. Staining
-
Endogenous Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[16] Rinse 3 times with wash buffer.
-
Protein Block: Apply blocking buffer (e.g., 5% Normal Goat Serum) and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody: Drain blocking buffer (do not rinse). Apply the primary anti-pSYK antibody diluted to its optimal concentration. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Rinse slides 3 times with wash buffer, 5 minutes each.
-
Detection: Apply the HRP-polymer secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides 3 times with wash buffer, 5 minutes each.
-
Chromogen Development: Apply the DAB substrate-chromogen solution and incubate for 3-10 minutes, or until desired stain intensity is reached (monitor under a microscope).
-
Stop Reaction: Rinse slides thoroughly with deionized water.
d. Counterstaining and Mounting [15]
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse in running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a buffer solution.
-
Dehydrate slides through a graded ethanol series (70%, 95%, 100%, 100%) for 2-3 minutes each.
-
Clear in two changes of xylene for 3-5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Analysis and Interpretation
The staining intensity of pSYK can be evaluated using semi-quantitative or quantitative methods. A reduction in pSYK staining in this compound-treated tissues compared to vehicle controls indicates target engagement and inhibition.
Semi-Quantitative Scoring (H-Score)
The H-Score provides a numerical value for staining intensity by combining the percentage of positive cells with the intensity of the stain.
| Score | Staining Intensity | Description |
| 0 | Negative | No staining is observed. |
| 1+ | Weak | Faint, barely perceptible staining. |
| 2+ | Moderate | Distinct brown staining is visible. |
| 3+ | Strong | Intense, dark brown staining. |
H-Score Calculation: H-Score = (1 * % of 1+ cells) + (2 * % of 2+ cells) + (3 * % of 3+ cells) The final score ranges from 0 to 300.
Quantitative Image Analysis
For more objective and sensitive analysis, automated image analysis software can be used.[17][18][19] This approach measures specific color channels (e.g., the Yellow channel in a CMYK model for DAB) to quantify the mean intensity and the percentage of positively stained area.[17][18]
Expected Results: Quantitative Data Summary
Clinical and preclinical studies have demonstrated this compound's ability to inhibit SYK phosphorylation. The following table summarizes representative pharmacodynamic data.
| Treatment Group | Dose (oral) | Tissue/Cell Type | Endpoint Assessed | pSYK Inhibition (%) | Reference(s) |
| This compound | ≥600 mg twice daily | Healthy Volunteer Basophils | pSYK (Y525) | >70% (peak), >50% (trough) | [8][20] |
| This compound | 1-10 mg/kg | Rat Ankle Joints | Histology Score | Significant Reduction in Inflammation | [2] |
| This compound | Compounded Chow | Mouse Skin | SYK+ cell infiltrate | Rare infiltration vs. abundant in placebo | [21] |
These data confirm that this compound effectively reduces pSYK levels and downstream inflammatory effects, which can be monitored by IHC in treated tissues. A study in AML also established that pharmacological inhibition of SYK activity extinguishes pSYK expression as detected by an IHC test.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Protocol for Immunohistochemistry Kit [elabscience.com]
- 17. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SYK inhibitor this compound prevents ocular and skin GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Screening to Identify Entospletinib Resistance Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entospletinib (GS-9973) is an experimental, orally bioavailable small molecule that selectively inhibits Spleen Tyrosine Kinase (Syk)[1][2][3]. Syk is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies[4][5][6]. By inhibiting Syk, this compound disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in malignant cells[7]. While promising, the development of acquired resistance remains a significant challenge in targeted cancer therapy.
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful platform for systematically identifying genes that modulate drug response[8][9][10]. Genome-wide CRISPR-Cas9 knockout screens can be employed to identify genes whose loss confers resistance to a specific therapeutic agent. This application note provides a detailed protocol for using a pooled lentiviral CRISPR-Cas9 screening approach to identify genes implicated in resistance to this compound.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of Syk with a high degree of selectivity[4][11]. In hematopoietic cells, particularly B-cells, antigen binding to the B-cell receptor (BCR) triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This recruits and activates Syk, which in turn phosphorylates and activates a cascade of downstream signaling proteins, including Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K)[6][7]. This signaling cascade is crucial for cell proliferation, migration, and survival[4]. This compound's inhibition of Syk blocks these downstream signals, making it an effective therapeutic strategy for hematological cancers dependent on BCR signaling[7].
Caption: this compound inhibits SYK, blocking downstream BCR signaling pathways.
Quantitative Data Summary
All quantitative data related to this compound and a hypothetical CRISPR screen are summarized below for easy reference.
Table 1: this compound (GS-9973) Profile
| Parameter | Description | Reference |
|---|---|---|
| Target | Spleen Tyrosine Kinase (Syk) | [1][4] |
| IC₅₀ | 7.7 nM (cell-free assay) | [2][3] |
| Mechanism | ATP-competitive inhibitor of Syk kinase activity | [4][11] |
| Therapeutic Area | Hematological Malignancies (e.g., CLL, AML, NHL) | [1][11] |
| Known Resistance | Reactivation of RAS/MAPK/ERK pathway, PTPN11 mutations |[12] |
Table 2: Hypothetical Top-Ranked Genes from a CRISPR Screen for this compound Resistance
| Gene Symbol | Rank | Description | Enrichment Score | p-value |
|---|---|---|---|---|
| PTPN11 | 1 | Protein Tyrosine Phosphatase, Non-Receptor Type 11 | 15.6 | 1.2e-8 |
| NF1 | 2 | Neurofibromin 1 (negative regulator of RAS) | 12.3 | 4.5e-7 |
| NRAS | 3 | Neuroblastoma RAS Viral Oncogene Homolog (GOF)† | 10.8 | 9.1e-6 |
| KEAP1 | 4 | Kelch-like ECH-associated protein 1 | 9.5 | 2.4e-5 |
| CUL3 | 5 | Cullin 3 | 8.1 | 7.8e-5 |
| TRAF3 | 6 | TNF Receptor Associated Factor 3 | 7.4 | 1.3e-4 |
Data are for illustrative purposes only and based on known resistance pathways to kinase inhibitors. †Gain-of-function (GOF) mutations in oncogenes may be identified through specialized CRISPR activation screens.
Experimental Workflow & Protocols
A genome-wide CRISPR-Cas9 knockout screen is performed to identify genes whose loss of function leads to this compound resistance. The overall workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, selecting for resistant cells with this compound, and identifying enriched sgRNAs via next-generation sequencing (NGS).
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen for drug resistance.
Protocol 1: Cell Line Preparation and this compound IC₅₀ Determination
-
Cell Line Culture: Culture a suitable human cell line (e.g., the AML cell line MV4-11, which is sensitive to this compound) in appropriate media and conditions.[12]
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector expressing Cas9 (e.g., lentiCRISPRv2) and selecting with an appropriate antibiotic.[13] Confirm Cas9 activity using a functional assay.
-
IC₅₀ Determination: a. Plate the Cas9-expressing cells in 96-well plates. b. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours. c. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®). d. Plot the dose-response curve and calculate the IC₅₀ and IC₉₀ values, which will be used to determine the selection pressure for the screen.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol is adapted from established methods for pooled lentiviral CRISPR screens.[8][13][14]
-
Lentivirus Production: Produce high-titer lentivirus for your pooled sgRNA library (e.g., Brunello, GeCKO v2) by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Titer Determination: Determine the viral titer to calculate the required volume for transduction at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Transduction: a. Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 300-500 cells per sgRNA. b. Transduce the cells with the sgRNA library virus at an MOI of 0.3-0.5.
-
Antibiotic Selection: After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Sample Collection: After selection is complete, harvest a portion of the cells as the initial timepoint (T₀) reference sample.
-
Drug Selection: a. Split the remaining cell population into two arms: a vehicle control (DMSO) arm and an this compound treatment arm. b. Treat the cells with this compound at a concentration that provides strong selective pressure (e.g., 2-5x the IC₉₀). c. Culture the cells for 14-21 days, passaging as needed and maintaining drug concentration. Ensure cell numbers are maintained to preserve library complexity.
-
Sample Collection: Harvest cells from both the control and this compound-treated arms at the end of the experiment.
Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from the T₀ and final timepoint samples.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds NGS adapters and barcodes for multiplexing.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq). Aim for a read depth of at least 200-300 reads per sgRNA in the library.
-
Data Analysis: a. De-multiplex the sequencing data and align reads to the sgRNA library reference to obtain read counts for each sgRNA. b. Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched in the this compound-treated population compared to the control.[15] c. Genes targeted by the top-enriched sgRNAs are considered candidate this compound resistance genes.
Interpreting Results and Hit Validation
The output of the CRISPR screen is a ranked list of candidate genes. It is crucial to validate these hits to confirm their role in this compound resistance. Validation involves individually targeting the candidate genes in the parental cell line and assessing the impact on drug sensitivity.
Caption: Logical workflow for the validation of candidate resistance genes.
A significant increase in the IC₅₀ for this compound in a knockout cell line compared to the parental control confirms that the loss of that gene confers resistance. Further mechanistic studies can then elucidate the precise role of the validated gene in the resistance pathway.
Conclusion
CRISPR-Cas9 screening is a robust and unbiased method for identifying the genetic drivers of drug resistance. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers aiming to uncover the mechanisms of resistance to the Syk inhibitor this compound. Identifying these resistance genes can inform the development of combination therapies to overcome resistance, predict patient response, and ultimately improve therapeutic outcomes in the clinic.[14][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Entospletinib Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Entospletinib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound's aqueous solubility is highly dependent on pH. It is significantly more soluble in acidic conditions, with a reported solubility of 3 mg/mL in a pH 2 buffer. However, its solubility dramatically decreases to less than 0.001 mg/mL at a pH of 3.0 or higher[1]. For practical purposes, this compound is considered insoluble in neutral aqueous solutions like water or phosphate-buffered saline (PBS)[2].
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound[2][3][4][5][6]. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound[4][5].
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A formulation of 10% DMSO and 90% corn oil has been used for oral administration[3]. Another option involves a multi-component vehicle (see detailed protocol below)[4].
-
pH Adjustment: If your experimental conditions allow, acidifying the aqueous buffer can improve solubility. However, this is often not feasible for cell-based assays or in vivo studies.
-
Sonication: Gentle sonication in an ultrasonic bath can help dissolve small particles that may have precipitated out of solution[3][5].
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most widely reported solvent, for specific applications, other organic solvents might be considered. However, extensive solubility testing and validation for compatibility with the experimental system are required. This compound is reported to be insoluble in ethanol[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO is not anhydrous.2. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Gently warm the solution and use an ultrasonic bath to aid dissolution[3][5]. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (be mindful of cellular toxicity).3. Consider using a surfactant or a different vehicle formulation for in vivo studies. |
| Cloudiness or precipitation observed in the stock solution during storage. | The compound is coming out of solution at a lower temperature. | 1. Store the stock solution at room temperature if short-term use is planned.2. Before use, gently warm the stock solution and vortex/sonicate to redissolve any precipitate. |
Quantitative Data Summary
Table 1: this compound Solubility in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| Aqueous Buffer (pH 2) | 3 mg/mL | Highly pH-dependent. | [1] |
| Aqueous Buffer (pH ≥ 3.0) | < 0.001 mg/mL | Essentially insoluble. | [1] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
| DMSO | 26 - 82 mg/mL | Solubility can vary. Use of fresh, anhydrous DMSO and sonication is recommended. | [2][3][4][5][6] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for in vivo oral administration. | [3] |
Table 2: this compound Potency
| Parameter | Value | Assay Conditions | Reference(s) |
| IC₅₀ (Syk) | 7.7 nM | Cell-free kinase assay | [3][4][5][7] |
| IC₅₀ (Syk) | 7.6 nM | Cell-free kinase assay | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based or biochemical assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). A common stock concentration is 10 mM in DMSO[6].
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear[3][5].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability[5].
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
Objective: To prepare a clear solution of this compound suitable for oral gavage in animal models. This protocol is adapted from a commercially available formulation guide.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL) as described in Protocol 1.
-
In a new sterile tube, add the required volume of the this compound DMSO stock solution. For a 1 mL final volume, this would be 40 µL of a 62.5 mg/mL stock to achieve a final concentration of 2.5 mg/mL.
-
Add 300 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 610 µL of ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of the vehicle is approximately 4% DMSO, 30% PEG300, and 5% Tween-80 in water. The solution should be clear and used immediately for optimal results[4].
Visualizations
This compound Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk)[1]. In B-cells, antigen binding to the B-cell receptor (BCR) leads to the phosphorylation and activation of Syk. Activated Syk initiates a downstream signaling cascade involving Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K), which is crucial for B-cell proliferation, survival, and differentiation[8][9]. By inhibiting Syk, this compound effectively blocks this entire pathway, leading to the suppression of tumor cell growth and induction of apoptosis in B-cell malignancies[9].
Caption: this compound inhibits Syk, blocking the BCR signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following diagram outlines the standard workflow for preparing this compound from a powder to a final working solution for cell-based experiments, highlighting the critical dilution step where solubility issues often arise.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 7. This compound (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 8. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating Entospletinib off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entospletinib in cellular assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: this compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4][5] It is an ATP-competitive inhibitor that disrupts the kinase activity of Syk with a half-maximal inhibitory concentration (IC50) of approximately 7.7 nM in cell-free assays.[1][2][6]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for Syk, it has been shown to inhibit other kinases at higher concentrations. Kinome scanning and cellular assays have identified TNK1, Flt3, Jak2, and c-Kit as potential off-targets.[7][8] Cellular effects related to the inhibition of Flt3, Jak2, and c-Kit have been observed with EC50 values in the range of 330-450 nM.[7]
Q3: My cells are showing unexpected phenotypes (e.g., toxicity, altered morphology) at concentrations where Syk should be the primary target inhibited. What could be the cause?
A3: Unforeseen cellular phenotypes, even at concentrations intended to be specific for Syk, could arise from several factors:
-
Off-target effects: Depending on the cell type and the expression levels of other kinases, even low concentrations of this compound might engage off-targets, leading to unexpected biological consequences.
-
Indirect effects: Inhibition of Syk can lead to downstream effects on other signaling pathways that might not be immediately obvious.[9]
-
Cellular context: The specific genetic and proteomic background of your cell line can influence its response to kinase inhibitors.
-
Compound quality: Ensure the purity and stability of your this compound stock.
Q4: How can I confirm that the observed cellular effect is due to Syk inhibition and not an off-target effect?
A4: To validate that your observed phenotype is on-target, consider the following strategies:
-
Rescue experiments: If possible, introduce a constitutively active or this compound-resistant mutant of Syk into your cells. If this rescues the phenotype, it points to an on-target effect.
-
siRNA/shRNA knockdown of Syk: Compare the phenotype induced by this compound with that of Syk knockdown. Similar outcomes suggest an on-target effect.
-
Dose-response analysis: A clear dose-response relationship that correlates with the IC50 for Syk inhibition in your cellular system supports an on-target mechanism.
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Perform control experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Characterize your cell line: Understand the expression profile of potential off-target kinases in your cellular model.
-
Employ orthogonal approaches: As mentioned in Q4, use multiple methods to confirm that the observed effect is due to Syk inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in cell passage number, cell density, or compound concentration. | Maintain a consistent cell culture practice. Use cells within a defined passage number range. Ensure accurate and consistent compound dilutions. |
| High background signal in phospho-Syk assay | Suboptimal antibody concentration, insufficient washing, or high basal Syk activity. | Titrate primary and secondary antibodies. Optimize washing steps. Consider serum-starving cells before stimulation to reduce basal signaling. |
| No inhibition of Syk phosphorylation observed | Incorrect compound concentration, inactive compound, or low Syk expression. | Verify the concentration and activity of your this compound stock. Confirm Syk expression in your cell line via Western blot or qPCR. |
| Discrepancy between biochemical and cellular assay data | Differences in ATP concentration, presence of cellular transporters, or compound metabolism. | Be aware that biochemical IC50 values may not directly translate to cellular EC50. Cellular assays provide a more physiologically relevant measure of potency.[1] |
| Cell death observed at expected therapeutic concentrations | Off-target toxicity or on-target effects leading to apoptosis in your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. If toxicity aligns with Syk inhibition, it may be an on-target effect. If not, investigate potential off-targets known to induce cell death. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| Syk | Cell-free enzymatic assay | 7.7 nM | [1][2] |
| Syk | KINOMEscan | 7.6 nM (Kd) | [8] |
| TNK1 | KINOMEscan | < 100 nM (Kd) | [8] |
Table 2: Cellular Activity of this compound against On- and Off-Targets
| Target | Cellular Assay | EC50 | Reference |
| Syk (BLNK phosphorylation) | Ramos cells | 26 nM | [1] |
| Flt3 (proliferation) | MV4-11 cells | 327 nM | [1] |
| Jak2 | Target protein phosphorylation | >13-fold selectivity for Syk | [7] |
| c-Kit | Target protein phosphorylation | >13-fold selectivity for Syk | [7] |
| Ret | Target protein phosphorylation | >1000-fold selectivity for Syk | [7] |
| KDR | Target protein phosphorylation | >1000-fold selectivity for Syk | [7] |
Experimental Protocols
Protocol 1: KinomeScan Profiling
Objective: To determine the kinase selectivity profile of this compound.
Principle: This is a competition binding assay where a test compound is competed against an immobilized, active site-directed ligand for binding to a large panel of kinases. The amount of the test compound bound to the kinase is measured, and the results are reported as the percentage of the control.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Execution (performed by a service provider like Eurofins DiscoverX):
-
Kinases are fused to a proprietary tag and expressed in E. coli or insect cells.
-
Cell lysates containing the tagged kinases are incubated with the test compound (this compound) and an immobilized, active site-directed ligand.
-
The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
The results are reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding.
-
-
Data Analysis: The %Ctrl values are used to generate a selectivity profile. A common threshold for a "hit" is a %Ctrl of less than 35% or 10%. Dissociation constants (Kd) can be determined for significant hits by running a dose-response curve.
Protocol 2: Cellular Phospho-Syk Assay (TR-FRET)
Objective: To measure the inhibition of Syk phosphorylation at Tyr525/526 in a cellular context.
Principle: This is a sandwich immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. Two specific antibodies, one labeled with a donor fluorophore (e.g., Eu3+-cryptate) and the other with an acceptor fluorophore (e.g., d2), bind to phospho-Syk. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal. The intensity of this signal is proportional to the amount of phospho-Syk.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U-937, Raji) in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., pervanadate, anti-IgM) to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete cell lysis.
-
-
TR-FRET Detection:
-
Transfer cell lysates to a white 384-well plate.
-
Add the detection antibody mix (Eu3+-cryptate labeled anti-Syk antibody and d2 labeled anti-phospho-Syk (Tyr525/526) antibody).
-
Incubate at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: Syk Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Identifying Off-Target Effects.
Caption: General Experimental Workflows for Cellular and Biochemical Assays.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinome profiling measuring drug binding [bio-protocol.org]
- 3. THUNDER™ Phospho-SYK (Y525/Y526) + Total SYK TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Entospletinib Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected toxicities encountered during preclinical animal studies with Entospletinib. The information is designed to offer practical guidance for study design, monitoring, and mitigation of adverse effects.
I. Understanding this compound and its Mechanism of Action
This compound is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction pathways of various immune cells, particularly B cells.[3] By inhibiting Syk, this compound disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of certain B-cell malignancies.[2]
Signaling Pathway of Spleen Tyrosine Kinase (Syk)
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported toxicities for this compound in preclinical and clinical studies?
A1: Based on clinical trial data for this compound and preclinical data for the related Syk inhibitor fostamatinib, the most common toxicities involve the hematologic, hepatic, and gastrointestinal systems. These may include:
-
Hematologic: Neutropenia (a decrease in a type of white blood cell) is a potential concern.
-
Hepatic: Reversible elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed.[2]
-
Gastrointestinal: Diarrhea and nausea are commonly reported.
-
Other: Hypertension has been noted with other Syk inhibitors.[4][5]
Q2: Are there any species-specific toxicities I should be aware of?
A2: While specific data for this compound is limited, it's important to note that species-specific toxicities are a known phenomenon in drug development. For example, dogs can be more sensitive to certain drug-induced gastrointestinal and cardiovascular effects. Therefore, careful monitoring is crucial when using different animal models.
Q3: At what dose levels might I expect to see toxicity?
A3: Toxicity is dose-dependent. In clinical trials with this compound, adverse events were reported at doses of 800 mg twice daily.[2] Preclinical studies with fostamatinib in mice showed effects at doses ranging from 25-40 mg/kg.[6] It is essential to conduct dose-range finding studies in your specific animal model to determine the maximum tolerated dose (MTD).
III. Troubleshooting Guides
This section provides a structured approach to identifying, managing, and interpreting unexpected toxicities.
General Troubleshooting Workflow for Unexpected Toxicity
Caption: A general workflow for troubleshooting unexpected toxicity in animal studies.
Guide 1: Hematological Toxicity - Neutropenia
Symptoms:
-
Often asymptomatic in early stages.
-
Increased susceptibility to infections.
-
Fever, lethargy.
Troubleshooting Steps & Management:
| Observation | Immediate Action | Follow-up & Long-term Management |
| Mild Neutropenia (e.g., 20-30% decrease from baseline) | - Increase frequency of CBC monitoring (e.g., every 3-4 days).- Closely observe animals for any signs of illness. | - Continue dosing with caution.- If counts continue to decline, consider a dose reduction of 25-50%. |
| Moderate to Severe Neutropenia (e.g., >50% decrease from baseline or absolute count <1.0 x 10³/µL) | - Immediately suspend dosing.- Isolate affected animals to prevent infection.- Consult with a veterinarian for potential prophylactic antibiotic treatment. | - Monitor CBC daily until counts begin to recover.- Once counts have recovered to an acceptable level, consider restarting at a lower dose (e.g., 50% of the original dose).- If neutropenia recurs, discontinuation of the drug for that animal may be necessary. |
Guide 2: Hepatic Toxicity - Elevated Liver Enzymes
Symptoms:
-
Usually asymptomatic.
-
In severe cases: lethargy, anorexia, jaundice (yellowing of skin and eyes).
Troubleshooting Steps & Management:
| Observation | Immediate Action | Follow-up & Long-term Management |
| Mild Elevation (e.g., ALT/AST 2-3x Upper Limit of Normal - ULN) | - Increase frequency of serum chemistry monitoring (e.g., weekly).- Ensure animals have adequate hydration and nutrition. | - Continue dosing with close monitoring.- If enzyme levels stabilize or decrease, continue the study as planned.- If levels continue to rise, consider a dose reduction. |
| Moderate to Severe Elevation (e.g., ALT/AST >5x ULN, or any elevation with concurrent increase in bilirubin) | - Suspend dosing immediately.- Collect blood for a full liver function panel (including bilirubin, albumin, and coagulation factors).- Consult with a veterinarian. | - Monitor liver enzymes every 2-3 days until they trend downwards.- Consider liver histopathology for animals that are euthanized or at the end of the study to assess for cellular damage.- If enzymes return to baseline, a dose re-challenge at a significantly lower dose may be considered with extreme caution. |
Guide 3: Gastrointestinal Toxicity - Diarrhea
Symptoms:
-
Loose or watery stools.
-
Dehydration, weight loss.
-
Lethargy, decreased food and water intake.
Troubleshooting Steps & Management:
| Observation | Immediate Action | Follow-up & Long-term Management |
| Mild, intermittent diarrhea | - Monitor hydration status and body weight daily.- Ensure free access to fresh water.- Provide supportive care such as a bland diet. | - Continue dosing with close observation.- If diarrhea persists for more than 3 days or worsens, consider a dose reduction. |
| Moderate to severe, persistent diarrhea | - Suspend dosing.- Provide subcutaneous or intravenous fluids to correct dehydration, as advised by a veterinarian.- Administer anti-diarrheal medication as recommended by a veterinarian. | - Monitor body weight and hydration daily.- Once diarrhea resolves and the animal is stable, consider restarting this compound at a lower dose.- If severe diarrhea recurs, discontinuation may be necessary. |
IV. Experimental Protocols
Hematological Monitoring
-
Sample Collection: Collect approximately 0.25-0.5 mL of whole blood from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing EDTA anticoagulant.
-
Frequency:
-
Baseline: Prior to the first dose.
-
During study: At least once weekly. Increase frequency to every 2-3 days if any abnormalities are detected or if clinical signs of illness are observed.
-
-
Parameters to Analyze:
-
Complete Blood Count (CBC) including:
-
Total White Blood Cell (WBC) count
-
Absolute neutrophil count
-
Absolute lymphocyte, monocyte, eosinophil, and basophil counts
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
-
Data Interpretation: Compare individual animal data to their baseline values and to the control group. Declines in neutrophil counts should be carefully monitored.
Liver Function Monitoring
-
Sample Collection: Collect approximately 0.5-1.0 mL of whole blood into a serum separator tube. Allow to clot, then centrifuge to separate serum.
-
Frequency:
-
Baseline: Prior to the first dose.
-
During study: At a minimum, at the end of the study. For longer studies, interim monitoring (e.g., every 2-4 weeks) is recommended. Increase frequency if any clinical signs of hepatotoxicity are observed.
-
-
Parameters to Analyze:
-
Primary:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Secondary (if primary are elevated):
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Albumin (ALB)
-
Gamma-Glutamyl Transferase (GGT)
-
-
-
Data Interpretation: Elevations in ALT and AST are indicators of hepatocellular injury. Concomitant elevations in bilirubin may indicate more severe liver dysfunction.
Gastrointestinal Toxicity Assessment
-
Clinical Observations:
-
Frequency: At least once daily.
-
Parameters: Fecal consistency (e.g., normal, soft, liquid), presence of blood in feces, food and water consumption, body weight, and general activity level.
-
-
Histopathology (at necropsy):
-
Sample Collection: Collect sections of the stomach, duodenum, jejunum, ileum, cecum, and colon. Fix in 10% neutral buffered formalin.
-
Processing: Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluation: A veterinary pathologist should examine the tissues for signs of inflammation, ulceration, necrosis, and changes in mucosal architecture. A semi-quantitative scoring system can be used to grade the severity of any findings.
-
Disclaimer: This guide is intended for informational purposes for research professionals. It is not a substitute for professional veterinary or toxicological advice. Always consult with a qualified veterinarian for the diagnosis and treatment of any adverse effects in study animals. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accelera.org [accelera.org]
Technical Support Center: Optimizing Entospletinib Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Entospletinib in in vivo cancer models. The information is designed to assist scientists and drug development professionals in effectively planning and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GS-9973) is an orally bioavailable, selective, and ATP-competitive small-molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] By inhibiting SYK, this compound blocks downstream signaling through molecules like Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), which ultimately suppresses B-cell proliferation and can induce apoptosis (cell death).[2] This pathway is often constitutively active in various B-cell malignancies, making this compound a targeted therapeutic agent.[3]
Q2: What are the recommended starting doses for this compound in mouse cancer models?
A2: The optimal dose of this compound can vary significantly depending on the cancer model, administration route, and experimental endpoint. Based on published studies, dosages typically range from 25 mg/kg to 100 mg/kg. For example, in a diffuse large B-cell lymphoma (DLBCL) xenograft model, doses of 25, 50, and 75 mg/kg have been used. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model and experimental conditions.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound has poor solubility in aqueous solutions. For oral gavage, a common formulation involves creating a suspension. A typical protocol is to first dissolve this compound in DMSO to create a stock solution, which is then sequentially mixed with excipients like PEG300 and Tween 80, and finally brought to the desired volume with saline or water. For intraperitoneal (IP) injection, this compound can be dissolved in a vehicle such as DMSO.[4] It can also be administered when compounded into rodent chow for long-term studies.[5]
Q4: What are the potential signs of toxicity I should monitor for in my animals?
A4: While this compound is generally well-tolerated in preclinical models, it is crucial to monitor animals for any signs of toxicity. Based on human clinical trials and general preclinical toxicology assessment, potential adverse effects could manifest as:
-
General Health: Weight loss, lethargy, ruffled fur, hunched posture.
-
Gastrointestinal: Diarrhea.
-
Hematological: Cytopenias (e.g., neutropenia), which may require complete blood count (CBC) analysis to detect.[3]
-
Biochemical: Reversible elevations in liver enzymes (ALT/AST).[3]
A thorough daily clinical observation of the animals is essential.
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Preclinical Models
| Animal Model | Cancer Type / Disease | Route of Administration | Dosage Range | Vehicle / Formulation | Reference |
| SCID Beige Mice | Diffuse Large B-Cell Lymphoma (DLBCL) | Not Specified | 25, 50, 75 mg/kg | Not Specified | |
| Sh3bp2KI/KI Mice | Cherubism (Inflammatory Disorder) | Intraperitoneal (IP) | 50, 100 mg/kg daily | Dimethyl sulfoxide (DMSO) | [4] |
| NSG Mice | KMT2A-Rearranged Acute Lymphoblastic Leukemia (ALL) PDX | Oral (in chow) | 0.03%, 0.05%, 0.07% | Rodent Chow | [5] |
| Rat | Collagen-Induced Arthritis | Oral (p.o.) | 1 - 10 mg/kg | Not Specified |
Table 2: Pharmacokinetic and Pharmacodynamic Data for this compound
| Species | Dose / Formulation | Parameter | Value | Key Finding | Reference |
| Mouse (ALL PDX) | Not specified (oral) | Plasma Concentration | 3330 - 7900 nM | Sufficient to inhibit constitutive pSYK signaling in vivo. | [5] |
| Mouse (GVHD model) | 0.02% in chow | Mean Plasma Conc. | ~1.33 µM | Achieved therapeutic drug levels. | [6] |
| Mouse (GVHD model) | 0.06% in chow | Mean Plasma Conc. | ~3.48 µM | Achieved therapeutic drug levels. | [6] |
| Healthy Human Volunteers | ≥600 mg BID (oral) | pSYK Inhibition | >50% at trough | Exposures plateau at this dose, providing significant target coverage. | [7][8] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (10 mg/kg)
This protocol is an example and should be optimized for your specific experimental needs.
-
Objective: To prepare a 1 mg/mL this compound suspension for a 10 mg/kg dose in a 20g mouse (volume = 0.2 mL).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or ddH₂O
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL). Warm or sonicate briefly if needed to fully dissolve.
-
For a 1 mL final working solution:
-
Take 20 µL of the 50 mg/mL this compound stock in DMSO.
-
Add 300 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80. Mix thoroughly until the solution is clear.
-
Add 630 µL of sterile saline or ddH₂O. Mix thoroughly.
-
-
The final concentration will be 1 mg/mL. This formulation consists of 2% DMSO, 30% PEG300, 5% Tween 80, and 63% saline.
-
It is recommended to prepare this working solution fresh on the day of use.[2] If precipitation occurs, gentle warming and vortexing may help.
-
Protocol 2: Diffuse Large B-Cell Lymphoma (DLBCL) SU-DHL-10 Xenograft Model
-
Cell Culture:
-
Culture SU-DHL-10 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Maintain cell density between 8.0 x 10⁴ and 2.0 x 10⁶ cells/mL.
-
Passage cells 2-3 times after thawing before implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID Beige, NOD/SCID).
-
-
Implantation:
-
Harvest SU-DHL-10 cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
-
Dosing:
-
Administer this compound (e.g., 50 mg/kg, daily) and vehicle control via the chosen route (e.g., oral gavage) for the duration of the study.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and clinical signs of toxicity daily.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pSYK) or histological examination.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation During Formulation or Administration | - Poor solubility of this compound.- Incorrect solvent ratios.- Temperature changes. | - Ensure this compound is fully dissolved in DMSO before adding other components.- Prepare the formulation fresh daily.- Gentle warming and sonication can aid dissolution.- Increase the percentage of co-solvents (e.g., PEG300, Tween 80) if precipitation persists, but be mindful of potential vehicle toxicity. |
| High Variability in Tumor Growth or Drug Response | - Inconsistent gavage technique leading to variable dosing.- Animal stress from handling and gavage.- Heterogeneity of tumor establishment. | - Ensure all personnel are proficient in oral gavage; improper technique can cause aspiration or esophageal injury.- Consider refinements to reduce stress, such as using palatable vehicles (e.g., sweetened condensed milk) or sucrose-coated gavage needles.- Increase group sizes to improve statistical power.- Ensure uniform tumor size at the start of treatment. |
| Unexpected Toxicity or Animal Weight Loss | - Dose is above the Maximum Tolerated Dose (MTD).- Vehicle toxicity.- Complications from the tumor model (e.g., cachexia).- Off-target effects of the drug. | - Perform a dose-range-finding study to establish the MTD in your specific mouse strain.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Monitor for specific clinical signs of toxicity (see FAQ).- Reduce the dose or dosing frequency. |
| Lack of Efficacy or Tumor Growth Inhibition | - Insufficient dose or target engagement.- Innate or acquired resistance.- Suboptimal drug formulation leading to poor bioavailability. | - Confirm target engagement by measuring phosphorylated SYK (pSYK) levels in tumor tissue or a surrogate tissue post-treatment.- Increase the dose up to the MTD.- Check for potential resistance mechanisms. For example, some models with NRAS or KRAS mutations have shown resistance to this compound.[5]- Consider combination therapies. This compound has shown synergy with agents like vincristine in some preclinical models.[1] |
Mandatory Visualizations
Caption: this compound inhibits SYK, a key kinase in the BCR signaling pathway.
Caption: Workflow for a typical xenograft study using this compound.
References
- 1. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. JCI Insight - SYK inhibitor this compound prevents ocular and skin GVHD in mice [insight.jci.org]
- 5. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 6. SYK inhibitor this compound prevents ocular and skin GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acquired Resistance to Entospletinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing acquired resistance to Entospletinib in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9973) is an orally bioavailable small molecule that acts as a selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR).[4] In malignant B-cells, constitutive activation of the BCR signaling pathway is essential for cell proliferation and survival.[5] this compound inhibits SYK, thereby disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which ultimately leads to an inhibition of tumor cell activation, proliferation, and survival.[1][6][7]
Q2: What are the known mechanisms of acquired resistance to this compound?
Studies, particularly in acute myeloid leukemia (AML), have shown that acquired resistance to this compound is often associated with the reactivation of key signaling pathways that bypass the SYK inhibition.[2] The primary mechanism of resistance is the reactivation of the RAS/MAPK/ERK signaling pathway.[2] This can be driven by mutations in genes such as NRAS or PTPN11.[2] Additionally, the JAK/STAT and mTOR/AKT signaling pathways have also been implicated in conferring resistance to SYK inhibitors.[2][8] Overexpression of certain growth factor receptors and cytokines can also contribute to resistance.[2]
Q3: How can I generate this compound-resistant cell lines in my laboratory?
This compound-resistant cell lines can be generated by chronically exposing parental cancer cell lines to gradually increasing concentrations of the drug over several months.[2][9] This process involves a stepwise increase in drug concentration, allowing a subpopulation of resistant cells to be selected and expanded.[10][11] It is crucial to start with a concentration below the IC50 and incrementally increase the dose as the cells adapt and resume proliferation.[9]
Q4: What level of resistance can I expect to see in my generated cell lines?
The degree of resistance can vary depending on the cell line and the specific conditions used for generating resistance. In one study using the MV4-11 AML cell line, the resistant cells demonstrated a 15-fold increase in the IC50 value for this compound compared to the parental, non-resistant cells.[2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in sensitive and acquired resistant AML cell lines, as reported in the literature.
| Cell Line | Condition | This compound IC50 (µM) | Fold Change in Resistance | Reference |
| MV4-11 | Naive (Sensitive) | 0.5 | - | [2] |
| MV4-11 | Acquired Resistance | 7.5 | 15 | [2] |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette and ensure consistent technique. |
| IC50 value is higher than expected in sensitive cells | - Incorrect drug concentration.- Cell contamination (e.g., mycoplasma).- Cells are overgrown or unhealthy. | - Verify the stock concentration and serial dilutions of this compound.- Regularly test cell lines for mycoplasma contamination.- Use cells in the logarithmic growth phase and ensure optimal seeding density. |
| No clear dose-response curve | - Drug is inactive.- The chosen concentration range is not appropriate.- Assay interference. | - Check the storage and handling of the this compound stock solution.- Perform a wider range of drug concentrations to determine the dynamic range.- Some compounds can interfere with the MTT assay chemistry; consider a different viability assay (e.g., trypan blue exclusion, CellTiter-Glo®).[12][13] |
| Resistant cells show increased sensitivity | - This is a rare phenomenon known as collateral sensitivity. | - This could be a valid biological effect. Investigate the underlying mechanism, as it may reveal new therapeutic vulnerabilities. |
Immunoblotting for Signaling Pathway Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for phosphorylated proteins | - Loss of phosphorylation during sample preparation.- Low abundance of the target protein.- Ineffective antibody. | - Add phosphatase inhibitors to the lysis buffer and keep samples on ice.[14]- Increase the amount of protein loaded onto the gel.- Use a validated phospho-specific antibody and optimize antibody concentration and incubation time.[14] |
| High background | - Blocking is insufficient.- Antibody concentration is too high.- Non-specific antibody binding. | - Use 5% BSA in TBST for blocking when detecting phosphorylated proteins (milk contains phosphoproteins that can interfere).- Titrate the primary and secondary antibody concentrations.- Ensure adequate washing steps between antibody incubations. |
| Inconsistent loading between lanes | - Inaccurate protein quantification.- Pipetting errors during loading. | - Use a reliable protein quantification assay (e.g., BCA).- Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
This compound (GS-9973)
-
DMSO (for drug stock preparation)
-
Cell counting apparatus (e.g., hemocytometer)
-
Sterile cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their recommended medium containing this compound at a concentration of approximately IC20-IC30.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[15]
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If a high level of cell death is observed after increasing the concentration, maintain the cells at the previous concentration for a few more passages before attempting to increase it again.
-
Establish the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 µM).
-
Characterize the Resistant Line: Once a resistant population is established, perform a cell viability assay to determine the new IC50 and calculate the fold change in resistance. Regularly confirm the resistant phenotype.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Cell Viability Assay (MTT)
This protocol outlines the steps for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following this compound treatment.
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for blank measurements.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 20 µM). Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Immunoblotting for Phosphorylated Signaling Proteins
This protocol details the detection of phosphorylated proteins in key signaling pathways to investigate the mechanisms of this compound resistance.
Materials:
-
Parental and this compound-resistant cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse parental and resistant cells, treated with or without this compound, in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein or a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis by flow cytometry.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at a low speed and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Acquired resistance pathways to this compound.
Caption: Workflow for analyzing this compound resistance.
References
- 1. SYK Regulates mTOR Signaling in AML [dash.harvard.edu]
- 2. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Entospletinib Technical Support Center: Storage, Handling, and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Entospletinib to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound powder?
For optimal stability, solid this compound should be stored at -20°C for long-term storage, which can maintain its integrity for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3] It is highly recommended to use a fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, stock solutions should be stored at -80°C, which can preserve the compound for up to 2 years.[3] For more frequent use, storage at -20°C is suitable for up to 1 year.[3]
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from direct sunlight.[2] Store the solid compound and stock solutions in light-protective containers.
Q5: What are the signs of this compound degradation?
While there are no distinct visual cues for degradation, a primary indicator of potential instability is difficulty in solubilization or the appearance of precipitates in previously clear stock solutions. A decrease in its biological activity in your experimental model would be the most definitive sign of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound in DMSO | 1. Hygroscopic DMSO: The DMSO may have absorbed moisture, reducing its solvating capacity for this compound.[1] 2. Suboptimal Temperature: Dissolution may be slower at room temperature. | 1. Use a new, sealed bottle of anhydrous or molecular sieve-dried DMSO. 2. Gentle warming and sonication can aid in the dissolution process.[2] |
| Precipitate Forms in Stock Solution After Storage | 1. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution. 2. Solvent Evaporation: Improperly sealed vials can lead to increased concentration and precipitation. | 1. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3] 2. Ensure vials are tightly sealed. If precipitation is observed, gently warm the solution and vortex to redissolve before use. |
| Inconsistent Experimental Results | 1. Compound Degradation: Improper storage may have led to a loss of potency. 2. Inaccurate Concentration: Precipitation or incomplete dissolution can lead to a lower effective concentration. | 1. Verify the age and storage conditions of your this compound stock. 2. Before use, visually inspect the stock solution for any precipitates. If any are present, attempt to redissolve as described above. 3. Perform a quality control experiment, such as the Syk Kinase Activity Assay detailed below, to confirm the biological activity of your compound. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [3] |
| -20°C | 1 year | [3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| DMSO | 35 - 50 | 85.06 - 121.52 | Requires fresh, anhydrous DMSO; sonication recommended. | [2][3] |
| DMF | 10.0 | 24.30 | ||
| DMSO:PBS (pH 7.2) (1:2) | 0.30 | 0.73 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 411.46 g/mol , add 243.04 µL of DMSO per 1 mg of powder).
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: In Vitro Syk Kinase Activity Assay
This biochemical assay can be used to confirm the inhibitory activity of this compound, thereby assessing its stability and potency. This protocol is based on a LANCE-based assay format.[1]
Syk Kinase Activity Assay Workflow
Caption: Workflow for the in vitro Syk kinase activity assay.
Materials:
-
Recombinant full-length Syk kinase
-
PTK biotinylated peptide substrate
-
ATP
-
Assay Buffer (25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 0.01% casein, 0.01% Triton X-100)
-
This compound dilutions
-
EDTA
-
Detection reagents (e.g., Streptavidin-Allophycocyanin and PT-66 antibody)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, Syk enzyme, and the biotinylated peptide substrate.
-
Compound Addition: Add serial dilutions of your this compound stock solution or a control compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at its Km value (approximately 40 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Add the detection reagents and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Analysis: Calculate the IC50 value for this compound using a four-parameter logistic regression model. This value should be in the low nanomolar range (around 7.7 nM) for active compound.[1]
Signaling Pathway
Syk Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Syk kinase, blocking B-cell receptor signaling.
References
Addressing variability in Entospletinib response across different cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in Entospletinib response across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GS-9973) is an orally bioavailable, selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[3][4] By inhibiting Syk, this compound disrupts downstream signaling, including the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of tumor cell activation, migration, adhesion, and proliferation.[4][5]
Q2: We are observing significant differences in this compound's IC50 value across our panel of cell lines. What are the potential reasons for this variability?
A2: Variability in this compound response is a known phenomenon and can be attributed to several factors:
-
Genetic Heterogeneity of Cell Lines: Cancer cell lines, even of the same type, can have significant genetic and transcriptional differences.[6] This includes variations in the expression and mutation status of genes within the Syk signaling pathway and other compensatory pathways.
-
Differential Expression of Syk: The basal expression and phosphorylation levels of Syk can vary between cell lines, influencing their dependency on this pathway for survival.[7]
-
Activation of Alternative Survival Pathways: Some cell lines may have constitutively active alternative survival pathways that can compensate for the inhibition of Syk signaling, rendering them less sensitive to this compound.
-
Presence of Resistance Mechanisms: Pre-existing or acquired resistance mechanisms can significantly impact this compound's efficacy.
Q3: What are the known mechanisms of resistance to this compound?
A3: Several mechanisms of resistance to this compound have been identified:
-
Activation of the RAS/MAPK Pathway: Activating mutations in genes of the RAS signaling pathway, such as NRAS and KRAS, have been shown to confer both innate and acquired resistance to this compound in AML cell lines.[8][9]
-
Overexpression of ABCG2 Transporter: The ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) can efflux this compound from the cell, reducing its intracellular concentration and thereby its efficacy.[7][10]
-
Alterations in Downstream Effector Proteins: Changes in the expression or phosphorylation status of key downstream proteins like pAKT, pERK, pGSK3β, p53, and the BCL-6–BIM axis can contribute to a drug-escape mechanism.[7][11]
-
TP53 Mutation Status: While not a direct resistance mechanism to this compound alone, the TP53 mutation status can influence the overall response to combination therapies involving this compound in certain contexts like AML.[6][12]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or complete lack of response in a specific cell line.
| Possible Cause | Troubleshooting Steps |
| Innate Resistance | 1. Sequence key genes: Analyze the mutational status of genes in the RAS/MAPK pathway (NRAS, KRAS, BRAF, PTPN11).[8][9] 2. Assess protein expression: Use Western blot to check the basal expression levels of ABCG2.[10] 3. Evaluate alternative pathways: Profile the activity of other survival pathways (e.g., PI3K/AKT, mTOR) to identify potential compensatory mechanisms. |
| Acquired Resistance | 1. Culture Authenticity: Verify the identity and purity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. 2. Compare to Parental Line: If you have a parental, sensitive cell line, perform comparative genomic and proteomic analyses with the resistant line to identify acquired changes. |
| Experimental Issues | 1. Reagent Quality: Confirm the purity and activity of your this compound stock. 2. Assay Conditions: Optimize cell seeding density and assay duration. Ensure that the chosen endpoint (e.g., 72 hours) is appropriate for the cell line's doubling time. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range to minimize genetic drift.[6] 2. Control Cell Density: Ensure consistent cell seeding density across all experiments as this can affect drug response. 3. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular physiology and drug response. |
| Assay Technique | 1. Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent and cell dispensing. 2. Edge Effects in Plates: Avoid using the outer wells of microplates, which are more prone to evaporation, or ensure proper plate sealing and humidification during incubation. 3. Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| NALM-6 | Pre-B-ALL | ~1 (at 72h) | Sensitive |
| SEM | Pro-B-ALL | ~1 (at 72h) | Sensitive, despite being pre-BCR negative |
| RS4;11 | Pro-B-ALL | >20 (at 72h) | Resistant |
| MV4-11 | AML | ~0.5 | Sensitive |
| MOLM-14 | AML | Sensitive | - |
| NCI-H460 | NSCLC | - | Parental, sensitive to chemotherapy |
| NCI-H460/MX20 | NSCLC | - | Mitoxantrone-resistant, overexpresses ABCG2 |
| HEK293/R482 | - | - | Transfected with wild-type ABCG2 |
| SU-DHL-10 | DLBCL | - | Used in xenograft models |
Note: IC50 values can vary depending on the specific assay conditions and the endpoint used.[13][14] Data compiled from[1][7][8][10].
Table 2: Factors Influencing this compound Resistance
| Resistance Mechanism | Cell Line Model | Fold Increase in Resistance (approx.) | Key Findings |
| NRAS (G12D) Mutation | Murine bone marrow cells | 34-fold | Ectopic expression of mutant NRAS confers significant resistance.[9] |
| ABCG2 Overexpression | NCI-H460/MX20 | - | Reversal of drug resistance observed with 3 µM this compound in combination with chemotherapeutic agents.[10] |
| KRAS/HRAS Overexpression | MV4-11, MOLM-14 | - | Overexpression of KRAS and HRAS confers strong resistance.[8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[9]
-
MTT solvent (e.g., 150 µL of DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)[15]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[15]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 3-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Western Blot Analysis of Syk Pathway Proteins
This protocol is for assessing the expression and phosphorylation status of Syk and downstream proteins.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[11]
-
Primary antibodies (e.g., anti-Syk, anti-pSyk, anti-AKT, anti-pAKT, anti-ERK, anti-pERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate with primary antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Induce apoptosis by treating cells with this compound.
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[19]
-
Visualizations
Caption: this compound inhibits Syk, blocking BCR signaling.
Caption: Workflow for determining IC50 using an MTT assay.
Caption: Troubleshooting guide for unexpected this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. This compound with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. The Spleen Tyrosine Kinase Inhibitor, this compound (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. This compound with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validation & Comparative
Comparative Analysis of Entospletinib and Other Second-Generation SYK Inhibitors
A Guide for Researchers and Drug Development Professionals
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases.[1] As a non-receptor tyrosine kinase, SYK plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR) and other immunoreceptors, such as Fc receptors.[2][3] Inhibition of SYK disrupts these signaling pathways, leading to decreased cell proliferation, activation, and survival.[4][5]
The first-generation SYK inhibitor, Fostamatinib, validated SYK as a druggable target but was hampered by off-target effects due to a lack of kinase selectivity.[6][7] This led to the development of second-generation inhibitors, including Entospletinib (GS-9973), designed for greater selectivity and improved pharmacological properties.[2][8] This guide provides a comparative analysis of this compound and other prominent second-generation SYK inhibitors, supported by experimental data and detailed methodologies.
Comparative Performance of SYK Inhibitors
Second-generation SYK inhibitors offer significant improvements in selectivity and pharmacokinetic profiles over their predecessors. This compound is a highly selective, ATP-competitive inhibitor of SYK.[6][9] Its development was followed by newer agents like Lanraplenib, designed to further refine properties such as dosing frequency and to eliminate drug-drug interactions.[10][11]
| Inhibitor | Class | SYK IC50 / Kd (Biochemical) | Cellular Potency (EC50) | Key Selectivity Profile | Dosing Regimen | Status |
| Fostamatinib (R406) | First-Generation | 15 nM (Kd)[12] | 625 nM - 2.5 µM (Proliferation)[13] | Non-selective; inhibits 79 kinases with Kd < 100 nM[12] | Twice Daily (BID) | Approved (ITP)[14][15] |
| This compound (GS-9973) | Second-Generation | 7.6 - 7.7 nM (IC50)[9][16][17][18] | 26 nM (BCR-mediated BLNK phosphorylation)[16] | Highly selective; only one other kinase (TNK1) with Kd < 100 nM[12] | Twice Daily (BID)[10] | Clinical Trials (Phase III)[4][14] |
| Lanraplenib (GS-9876) | Second-Generation | Potency comparable to this compound[19] | N/A | High selectivity comparable to this compound[19] | Once Daily (QD)[10][20] | Clinical Trials[14][21] |
| Cevidoplenib (TAK-659) | Second-Generation | N/A | N/A | Selective SYK inhibitor[22] | N/A | Clinical Trials (Phase II)[22][23] |
| Sovleplenib (HMPL-523) | Second-Generation | N/A | Potent in cell degranulation assays[24] | Selective SYK inhibitor[24] | N/A | Clinical Trials (Phase III)[14][25] |
Signaling Pathways and Mechanism of Action
SYK is a central node in the BCR signaling cascade. Upon antigen binding, the SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex.[3] SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent autophosphorylation.[10] Activated SYK phosphorylates downstream targets, including Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K), initiating cascades that control cell proliferation, survival, and migration.[26][27] Second-generation inhibitors like this compound act as ATP-competitive inhibitors, blocking the kinase activity of SYK and thereby shutting down this entire pathway.[6][9]
Experimental Protocols
The characterization and comparison of SYK inhibitors rely on standardized biochemical and cellular assays.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SYK. A common method is the ADP-Glo™ Luminescent Kinase Assay.
Methodology:
-
Reaction Setup: A kinase reaction is prepared in a 96- or 384-well plate. Each well contains the purified recombinant SYK enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a concentration gradient of the inhibitor (e.g., this compound).[28]
-
Initiation: The reaction is initiated by adding a solution containing ATP. The enzyme begins to phosphorylate the substrate, converting ATP to ADP.
-
Termination and ATP Depletion: After a set incubation period (e.g., 40 minutes at room temperature), ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[29]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated during the kinase reaction back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. The luminescent signal, which is directly proportional to the amount of ADP produced (and thus SYK activity), is measured using a luminometer.[29][30]
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration. A four-parameter logistic regression is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce SYK activity by 50%.[16][17]
Cellular Functional Assays
These assays measure the inhibitor's effect on SYK-dependent signaling and function within a cellular context.
-
BCR Signaling Assay: This assay measures the inhibition of downstream signaling events. For example, Ramos cells (a human B-lymphoma cell line) are stimulated with an anti-human IgM antibody to activate the BCR pathway. The inhibitory effect is quantified by measuring the phosphorylation of a direct SYK substrate, such as the B-cell linker protein (BLNK), using methods like Western Blot or phospho-flow cytometry.[13][16] The concentration of the inhibitor that reduces phosphorylation by 50% is the EC50.[16]
-
Basophil Activation Assay (CD63 Expression): This is a robust functional assay using whole blood. Basophils are activated via IgE receptor cross-linking, a SYK-dependent process. Activation leads to degranulation and the surface expression of the CD63 protein, which can be measured by flow cytometry. The ability of an inhibitor to block this CD63 expression is a direct measure of its cellular SYK inhibitory activity.[9][31] This assay is often used as a pharmacodynamic biomarker in clinical studies.[9]
-
Cell Proliferation Assay: The effect of SYK inhibitors on the growth of malignant B-cells is assessed. Cell lines (e.g., CLL, NALM-6) are incubated with varying concentrations of the inhibitor for a period (e.g., 72 hours).[6][16] Cell viability or proliferation is then measured using reagents like AlamarBlue or by quantifying 3H-thymidine incorporation.[13][16]
Kinase Selectivity Profiling
To determine the specificity of a compound, it is screened against a large panel of other kinases. A widely used platform is the KINOMEscan™, which measures the binding affinity (dissociation constant, Kd) of the inhibitor to hundreds of different human kinases.[12] An inhibitor is considered highly selective if it binds potently to SYK with minimal binding to other kinases, a key characteristic of second-generation inhibitors like this compound.[2][12]
Clinical Development and Outlook
This compound has shown promising clinical activity, particularly in Chronic Lymphocytic Leukemia (CLL), where a Phase II study demonstrated a 61% overall response rate and a median progression-free survival of 13.8 months.[9] However, its twice-daily dosing and potential for drug interactions with proton pump inhibitors spurred the development of Lanraplenib.[10][11] Lanraplenib was designed to offer a more convenient once-daily dosing regimen without such interactions, making it potentially better suited for chronic treatment paradigms in autoimmune diseases.[21][32]
Other second-generation inhibitors like Cevidoplenib and Sovleplenib are also advancing through clinical trials for indications including Immune Thrombocytopenia (ITP) and other autoimmune conditions, expanding the therapeutic landscape for SYK inhibition.[14][22][23]
Conclusion
This compound represents a significant advancement over first-generation SYK inhibitors, offering high selectivity and proven clinical efficacy in hematological malignancies.[2][12] However, the competitive landscape continues to evolve with the emergence of newer second-generation inhibitors like Lanraplenib, which aim to further optimize the therapeutic profile through improved pharmacokinetics and patient convenience. The choice between these agents will likely depend on the specific indication, the need for long-term therapy, and the overall safety and tolerability profile demonstrated in ongoing and future clinical trials. For researchers, the high selectivity of agents like this compound provides a precise tool to probe SYK biology, while for clinicians, this new class of drugs offers targeted, non-chemotherapeutic options for patients with B-cell driven diseases.
References
- 1. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by this compound [mdpi.com]
- 7. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 15. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 18. This compound (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
- 22. GENOSCO [genosco.com]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. seekingalpha.com [seekingalpha.com]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. promega.com [promega.com]
- 30. mdpi.com [mdpi.com]
- 31. publications.ersnet.org [publications.ersnet.org]
- 32. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Entospletinib vs. Lanraplenib in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising Spleen Tyrosine Kinase (SYK) inhibitors, Entospletinib and Lanraplenib, in the context of Acute Myeloid Leukemia (AML). We delve into their mechanism of action, preclinical efficacy, and clinical trial landscapes, supported by experimental data and detailed methodologies.
This compound and Lanraplenib are both potent and selective inhibitors of SYK, a non-receptor tyrosine kinase that has emerged as a critical therapeutic target in AML. SYK plays a crucial role in the survival and proliferation of leukemic cells, making its inhibition a promising strategy for AML treatment. This guide offers a comprehensive head-to-head comparison of these two agents in AML models.
Mechanism of Action: Targeting the SYK Signaling Pathway
Both this compound and Lanraplenib exert their anti-leukemic effects by inhibiting the enzymatic activity of SYK. In AML, SYK is often constitutively activated and contributes to leukemogenesis through various downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are critical for cell proliferation, survival, and differentiation. By blocking SYK, both drugs aim to disrupt these pro-survival signals and induce apoptosis in AML cells.
Preclinical Performance: A Comparative Analysis
A direct head-to-head comparison of this compound and Lanraplenib in ex vivo AML patient-derived models revealed comparable effects on cell viability. In 11 of 15 patient samples, the half-maximal inhibitory concentration (IC50) values were within a 2-fold range of each other. Notably, this compound demonstrated a slightly lower IC50 value in FLT3-mutated AML models, suggesting potentially higher potency in this specific subtype.
| Parameter | This compound | Lanraplenib | Reference |
| Target | Spleen Tyrosine Kinase (SYK) | Spleen Tyrosine Kinase (SYK) | [1] |
| Cell Viability (ex vivo AML models) | Comparable to Lanraplenib | Comparable to this compound | |
| Potency in FLT3-mutated AML | Slightly more potent than Lanraplenib | Slightly less potent than this compound | |
| Reported IC50 Range (various AML cell lines) | 0.1 - 10 µM | Not widely reported in public literature |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, here are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or Lanraplenib for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan crystals are then dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
CellTiter-Glo Assay: The plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature, luminescence is recorded using a luminometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with this compound, Lanraplenib, or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and then resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Clinical Trial Landscape
Both this compound and Lanraplenib have been evaluated in clinical trials for AML, albeit in different patient populations and with different outcomes.
| Feature | This compound | Lanraplenib | Reference |
| Clinical Trial ID | NCT02343939 | NCT05028751 | [2][3] |
| Phase | Phase 1b/2 | Phase 1b/2 | [2][3] |
| Target Population | Newly diagnosed AML, particularly with NPM1 mutations. | Relapsed/refractory FLT3-mutated AML. | [4][5][6] |
| Combination Therapy | Standard chemotherapy (e.g., cytarabine and daunorubicin). | Gilteritinib (a FLT3 inhibitor). | [2][6] |
| Trial Status | Terminated | Terminated | [1][6] |
| Reason for Discontinuation | Enrollment difficulties. | Poor patient response.[6] | [6][7] |
Early-stage results for this compound in combination with standard chemotherapy showed a complete remission rate of 87% in patients with NPM1-mutated AML.[4] However, the subsequent Phase 3 trial was terminated due to challenges in patient enrollment.[7] The trial for Lanraplenib in combination with gilteritinib in FLT3-mutated relapsed/refractory AML was discontinued due to a lack of clinical benefit, with no complete responses observed in the initial patient cohorts.[6]
Conclusion
This compound and Lanraplenib are both potent SYK inhibitors with demonstrated preclinical activity in AML models. Head-to-head comparisons suggest comparable efficacy in inhibiting AML cell viability, with this compound showing a slight advantage in FLT3-mutated contexts. While both have advanced to clinical trials, their development in AML has been halted due to different challenges. The distinct clinical strategies—targeting newly diagnosed NPM1-mutated AML with this compound and relapsed/refractory FLT3-mutated AML with Lanraplenib—highlight the importance of patient stratification in developing targeted therapies. Future investigations may explore these agents in other hematological malignancies or in combination with other novel therapies to overcome resistance and improve patient outcomes.
References
- 1. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Entospletinib in Acute Myeloid Leukemia: A Comparative Guide to its Anti-Leukemic Activity Across Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-leukemic activity of Entospletinib, a selective spleen tyrosine kinase (SYK) inhibitor, across various subtypes of Acute Myeloid Leukemia (AML). We present a synthesis of preclinical and clinical data, offering a comparative perspective on its efficacy and mechanism of action.
Mechanism of Action: Targeting the SYK Signaling Pathway
This compound is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for intracellular signaling in hematopoietic cells.[1][2] In AML, SYK is implicated in the proliferation and survival of leukemic blasts, particularly in subtypes with overexpression of HOXA9 and MEIS1 transcription factors, such as those with NPM1 mutations or MLL rearrangements.[3][4] SYK activation can also modulate other critical pathways involved in leukemogenesis, including the FLT3 receptor, PI3K/AKT/mTOR, and MAPK/ERK signaling cascades. By inhibiting SYK, this compound disrupts these downstream signals, leading to decreased proliferation and increased apoptosis of AML cells.
Preclinical Activity of this compound in AML
In vitro studies have demonstrated the cytotoxic effects of this compound across a range of AML cell lines with varying mutational profiles. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of these cell lines to this compound.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | AML Subtype/Key Mutations | This compound IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.064 |
| MOLM-13 | FLT3-ITD | Not Reported |
| OCI-AML2 | NPM1c | Not Reported |
| OCI-AML3 | DNMT3A, NPM1c | Not Reported |
| THP-1 | MLL-AF9 | Not Reported |
| U937 | - | Not Reported |
| HL-60 | - | Not Reported |
| K562 | CML in blast crisis | Not Reported |
Data extracted from preclinical studies. "Not Reported" indicates that specific IC50 values were not available in the reviewed literature.
Patient-derived xenograft (PDX) models have further validated the anti-leukemic activity of this compound in vivo. In models of KMT2A-rearranged (MLL-rearranged) acute lymphoblastic leukemia (ALL), a disease with similar molecular drivers to certain AML subtypes, this compound demonstrated significant inhibition of leukemia proliferation, particularly in models without RAS mutations.[5][6][7]
Clinical Validation of this compound in AML Subtypes
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with standard chemotherapy or other targeted agents. The efficacy of this compound has shown considerable variability across different AML subtypes.
This compound in NPM1-Mutated AML
Patients with NPM1-mutated AML, which is often associated with high HOXA9/MEIS1 expression, have demonstrated promising responses to this compound. Early-stage clinical trial results indicated a complete remission rate of 87% in patients with NPM1-mutated AML when treated with a combination of this compound and standard chemotherapy.[8] This has led to the initiation of a Phase 3 clinical trial (NCT05020665) to further evaluate this combination in newly diagnosed NPM1-mutated AML, with measurable residual disease (MRD) negativity as the primary endpoint.[8][9][10]
Table 2: Clinical Efficacy of this compound in Combination with Chemotherapy in AML Subtypes
| AML Subtype | Treatment Regimen | Number of Patients | Complete Remission (CR/CRc) Rate |
| NPM1-mutated | This compound + Standard Chemotherapy | - | 87% |
| High HOXA9/MEIS1 expression | This compound + Standard Induction Chemotherapy | 17 | 76% |
| MLL-rearranged (newly diagnosed) | This compound Monotherapy (14-day lead-in) | 1 | Cytogenetic CR with incomplete count recovery |
| MLL-rearranged (relapsed/refractory) | This compound Monotherapy | 2 | CR |
CRc: Composite Complete Remission. Data is compiled from various clinical trial reports.[3][8]
This compound in TP53-Mutated and Complex Karyotype AML
In contrast to the promising results in NPM1-mutated AML, the efficacy of this compound in patients with TP53 mutations or a complex karyotype has been limited. A phase 2 substudy of the Beat AML Master Trial evaluated this compound in combination with decitabine in this high-risk patient population. The study was terminated early due to futility, with low complete remission rates.[4]
Table 3: Comparison of Treatment Outcomes in TP53-Mutated AML
| Treatment Regimen | Number of Patients | Composite CR Rate | Median Overall Survival (OS) |
| This compound + Decitabine | 45 (TP53 mutated cohort) | 13.3% | 6.5 months |
| Venetoclax-based therapies | 58 | Not Significantly Different from non-VEN | 5.7 months |
| Non-Venetoclax-based therapies | 180 | Not Significantly Different from VEN | 6.6 months |
Data for this compound is from the Beat AML Master Trial substudy.[4] Data for Venetoclax is from a retrospective analysis and is provided for comparative context.[11]
Experimental Protocols
In Vitro Cell Viability Assays
AML cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control (DMSO) for 72 hours. Cell viability was assessed using a [3H]-thymidine incorporation assay, which measures DNA synthesis as an indicator of cell proliferation.[12][13] The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Western Blot Analysis for Phosphoprotein Profiling
AML cells were treated with this compound or DMSO for a specified period. Whole-cell lysates were prepared using lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total SYK, AKT, ERK, and other downstream signaling proteins. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.
Patient-Derived Xenograft (PDX) Models
Patient-derived AML cells were transplanted into immunodeficient mice (e.g., NSG or NSGS strains).[14] Once leukemia was established, mice were randomized to receive treatment with this compound (administered via oral gavage or formulated in chow) or a vehicle control.[5][7] Leukemic burden was monitored by flow cytometric analysis of human CD45+ cells in the peripheral blood and bone marrow.[5] At the end of the study, mice were euthanized, and tissues were harvested for further analysis, including histology and western blotting.[5]
Clinical Trial Methodology (NCT02343939)
This Phase 1b/2 study enrolled adult patients with previously untreated or relapsed/refractory AML.[1][15][16] In the dose-escalation phase for newly diagnosed patients, this compound was administered as a single agent for a 14-day window before being combined with standard 7+3 induction chemotherapy (daunorubicin and cytarabine).[1][2] For patients with relapsed/refractory AML, this compound was administered as a monotherapy.[3] The primary endpoints were to determine the safety, tolerability, and recommended Phase 2 dose of this compound. Secondary endpoints included overall response rate, duration of response, and overall survival.
Visualizing the Science: Diagrams and Workflows
SYK Signaling Pathway in AML and the Action of this compound
Caption: this compound inhibits SYK, blocking downstream pro-survival pathways.
Preclinical Evaluation Workflow for this compound
Caption: Workflow for preclinical assessment of this compound in AML models.
Clinical Trial Workflow for this compound in AML (NCT02343939)
Caption: Simplified workflow of the NCT02343939 clinical trial for this compound.
Conclusion
This compound has demonstrated significant anti-leukemic activity in preclinical models of AML and has shown notable efficacy in clinical trials for specific AML subtypes, particularly those with NPM1 mutations. Its mechanism of action, targeting the SYK signaling pathway, provides a strong rationale for its use in AML. However, the clinical benefit of this compound appears to be context-dependent, with limited activity observed in high-risk subtypes such as TP53-mutated AML. Ongoing and future clinical trials will be crucial to further define the patient populations most likely to benefit from this compound and to explore its potential in combination with other novel agents. This guide provides a framework for understanding the current landscape of this compound in AML and serves as a resource for researchers and clinicians working to advance the treatment of this challenging disease.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial efficacy of this compound and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. curetoday.com [curetoday.com]
- 10. targetedonc.com [targetedonc.com]
- 11. TP53-mutated AML: No survival benefit with addition of venetoclax to standard therapies | MDedge [ma1.mdedge.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound Monotherapy and in Combination With Chemotherapy in Adults With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Entospletinib in Refractory Chronic Lymphocytic Leukemia: A Comparative Analysis of Combination Therapy and Monotherapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of entospletinib combination therapy versus monotherapy in the treatment of refractory Chronic Lymphocytic Leukemia (CLL). It synthesizes available clinical trial data on efficacy and safety, details experimental methodologies, and visualizes key biological pathways and study designs.
This compound, a selective inhibitor of spleen tyrosine kinase (SYK), has shown clinical activity in patients with relapsed or refractory CLL.[1] SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of CLL cells.[1][2] This guide examines the performance of this compound as both a monotherapy and in combination with the anti-CD20 monoclonal antibody obinutuzumab.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data from key clinical trials of this compound in refractory CLL. It is important to note that these data are from separate studies and not from a head-to-head comparative trial.
Table 1: Efficacy of this compound in Refractory CLL
| Treatment Regimen | Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) / Event-Free Survival (EFS) |
| This compound Monotherapy | Phase 2 (NCT01799889)[1][3] | R/R CLL previously treated with a BCR inhibitor (n=49) | 32.7% | 0% | Median PFS: 5.6 months |
| This compound + Obinutuzumab | Phase 1/2 (NCT03010358)[4][5][6] | R/R CLL (n=21 evaluable for efficacy) | 67% | 14% | Median EFS: 27.5 months |
| This compound Monotherapy (Earlier Phase 2) | Phase 2[7][8] | R/R CLL/SLL (n=41 CLL) | 61% | 0% | Median PFS: 13.8 - 19.3 months |
R/R: Relapsed/Refractory; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; BCR: B-cell Receptor.
Table 2: Common Adverse Events (Grade ≥3)
| Treatment Regimen | Study | Neutropenia | Anemia | Fatigue | Diarrhea | ALT/AST Elevation |
| This compound Monotherapy [1][8] | Phase 2 (NCT01799889) / Sharman et al. | 29% | 7% | 7% | N/A | 4-5% |
| This compound + Obinutuzumab [4][9] | Phase 1/2 (NCT03010358) | Grade 3/4 Neutropenia was a common adverse event. | N/A | N/A | N/A | Grade 3 asymptomatic AST/ALT abnormalities reported as a DLT in one patient. |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; DLT: Dose-Limiting Toxicity; N/A: Not Available in the provided search results.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biology and study design is crucial for understanding the therapeutic rationale and clinical evaluation of this compound.
Caption: this compound targets SYK to inhibit BCR signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of this compound | Semantic Scholar [semanticscholar.org]
- 3. This compound monotherapy in patients with relapsed or refractory chronic lymphocytic leukemia previously treated with B-cell receptor inhibitors: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound and obinutuzumab in patients with relapsed/refractory chronic lymphocytic leukemia and B-cell malignancies | Haematologica [haematologica.org]
- 6. onclive.com [onclive.com]
- 7. karger.com [karger.com]
- 8. Syk Inhibitor this compound Monotherapy in CLL/SLL: Phase 2 Trial Results - Conference Correspondent [conference-correspondent.com]
- 9. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Entospletinib
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals working with Entospletinib (GS-9973), a selective spleen tyrosine kinase (Syk) inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent exposure.
This compound is categorized as a substance that causes skin and serious eye irritation.[1] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Hazard Identification and Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2)[1] | Protective gloves, Protective clothing[1] |
| Serious Eye Irritation (Category 2A/2B)[1] | Eye protection (Safety goggles with side-shields), Face protection[1] |
| Inhalation | Suitable respirator[1] |
Engineering Controls: Always handle this compound in a well-ventilated area.[1] An accessible safety shower and eye wash station are mandatory.[1]
Step-by-Step Handling and Disposal Protocol
To ensure safe handling from receipt to disposal, the following operational plan must be followed.
Experimental Workflow for Handling this compound
Caption: Standard operating procedure for this compound.
1. Receiving and Inspection:
-
Upon receiving a shipment of this compound, immediately don chemotherapy-rated gloves.
-
Carefully inspect the exterior packaging for any signs of damage or leaks. If the integrity of the packaging is compromised, consult your institution's safety officer.
2. Storage:
-
Store this compound powder at -20°C for long-term stability.[2][3]
-
If this compound is in a solvent, it should be stored at -80°C.[2][3]
3. Preparation and Handling:
-
Before handling, ensure you are wearing all required PPE: protective gloves, a lab coat or gown, and safety goggles with side shields. A face shield and a suitable respirator should also be used, especially when handling the powder form to avoid inhalation.[1]
-
All handling of this compound should be performed in a designated, well-ventilated area, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
After handling, wash your hands thoroughly with soap and water.[1]
4. Spill Response:
-
In the event of a spill, evacuate the immediate area to prevent further exposure.[1]
-
Don full PPE, including a respirator, before attempting to clean the spill.[1]
-
Use a finely-powdered, liquid-binding material (such as diatomite or universal binders) to absorb the spilled solution.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials for proper disposal.[1]
5. Disposal:
-
All contaminated materials, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all institutional, local, and national regulations for chemical waste disposal.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Hazard Mitigation Pathway
Caption: Logic for this compound safety protocols.
By strictly adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. This information is intended to supplement, not replace, your institution's specific safety protocols and the full Safety Data Sheet (SDS). Always consult the complete SDS for this compound before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
